ERK2 allosteric-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-13-3-5-16(7-14(13)2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-15-4-6-17-18(8-15)32-12-31-17/h3-8,11H,9-10,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKNWLWIGKTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ERK2 allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. While the development of ATP-competitive inhibitors has been a primary focus, the pursuit of allosteric inhibitors offers the potential for greater selectivity and novel mechanisms of action. This technical guide provides a comprehensive overview of the mechanism of action of ERK2 allosteric-IN-1 (also referred to as compound 1), a selective, allosteric inhibitor of ERK2. We will delve into its binding site, the quantitative parameters of its interaction with ERK2, and the detailed experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to the ERK2 Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and hormones to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration. ERK2 is a key downstream effector in this pathway. Upon activation by upstream kinases MEK1 and MEK2 through dual phosphorylation on Threonine 185 and Tyrosine 187, active ERK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, leading to the regulation of gene expression and cellular responses. Dysregulation of the ERK pathway, often through mutations in upstream components like Ras or B-Raf, is a common driver of oncogenesis, making ERK2 a compelling target for therapeutic intervention.
Below is a diagram illustrating the canonical ERK signaling pathway.
This compound: A Novel Class of Inhibitor
This compound is a small molecule inhibitor that distinguishes itself by binding to a novel allosteric site on the ERK2 protein, rather than the highly conserved ATP-binding pocket. This allosteric mode of inhibition provides a basis for its high selectivity over other kinases.
Mechanism of Action
This compound functions by binding to a previously uncharacterized allosteric pocket on the ERK2 enzyme. This binding event induces conformational changes that are propagated to the active site, thereby inhibiting the kinase activity of ERK2. This allosteric inhibition is non-competitive with respect to ATP. The binding of this compound stabilizes a conformation of ERK2 that is less competent for substrate phosphorylation.
The proposed mechanism of action is depicted in the following workflow:
Binding Site Characterization
The precise binding location of this compound was elucidated through X-ray crystallography of the ERK2-inhibitor complex (PDB ID: 7W5O).[1] The inhibitor occupies a novel allosteric pocket distinct from the ATP-binding site and the known D-recruitment site (DRS) and F-recruitment site (FRS) docking grooves. This unique binding site is a key determinant of the inhibitor's selectivity.
The binding pocket is formed by residues from both the N- and C-lobes of the kinase domain. While the full list of interacting residues is detailed in the crystallographic data, key interactions involve a combination of hydrophobic and hydrogen bonding contacts.
Quantitative Data
The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical and biophysical assays.
| Parameter | Value | Method | Reference |
| IC50 | 11 µM | Kinase Activity Assay | --INVALID-LINK-- |
| PDB ID | 7W5O | X-ray Crystallography | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Recombinant ERK2 Expression and Purification
-
Expression System: Human ERK2 (residues 1-360) is expressed in Escherichia coli BL21(DE3) cells.
-
Vector: A suitable expression vector, such as pGEX or pET, containing an N-terminal affinity tag (e.g., GST or His6-tag) is used.
-
Culture and Induction: Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at 18-25°C for 16-20 hours.
-
Lysis: Cell pellets are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail). Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble protein is purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose for His-tagged protein). The affinity tag is then cleaved by a specific protease (e.g., PreScission Protease or Thrombin). Further purification is achieved by size-exclusion chromatography to obtain highly pure and monomeric ERK2.
In Vitro Kinase Activity Assay
The inhibitory activity of this compound is determined using an in vitro kinase assay.
-
Reaction Buffer: A typical kinase assay buffer consists of 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
Substrate: A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate for ERK2 is used.
-
ATP: The concentration of ATP is typically kept at or near the Km value for ERK2.
-
Procedure:
-
Recombinant active ERK2 is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in the kinase reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate and ATP. For radiometric assays, [γ-32P]ATP is used.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 30°C and is then stopped by the addition of a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).
-
The amount of phosphorylated substrate is quantified. For radiometric assays, this is done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity using a phosphorimager. For non-radiometric assays, such as those using fluorescently labeled substrates or antibody-based detection (e.g., ADP-Glo™), the signal is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
The following diagram outlines the general workflow for an in vitro kinase assay.
X-ray Crystallography
The three-dimensional structure of the ERK2-inhibitor complex is determined by X-ray crystallography.
-
Crystallization:
-
Purified ERK2 protein is concentrated to 5-10 mg/mL in a buffer such as 20 mM HEPES pH 7.5 and 50 mM NaCl.
-
This compound is added to the protein solution at a 2-5 molar excess.
-
The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging drop or sitting drop). Crystallization screens are used to identify initial crystallization conditions, which are then optimized.
-
-
Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a previously determined structure of ERK2 as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
-
Conclusion
This compound represents a significant advancement in the development of selective ERK2 inhibitors. Its novel allosteric mechanism of action, targeting a unique binding site, provides a compelling alternative to traditional ATP-competitive inhibitors. The detailed structural and functional characterization of this compound not only offers a promising lead for the development of new anticancer therapeutics but also provides valuable insights into the allosteric regulation of ERK2. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate this and other allosteric modulators of the ERK signaling pathway.
References
Discovery of ERK2 allosteric-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the discovery, mechanism of action, and experimental characterization of ERK2 allosteric-IN-1, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). All data and methodologies are based on publicly available scientific literature.
Introduction
Extracellular signal-regulated kinase 2 (ERK2) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that regulates a wide array of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a compelling target for therapeutic intervention. While numerous ATP-competitive inhibitors of ERK2 have been developed, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising alternative strategy to achieve greater selectivity and novel mechanisms of action.
This whitepaper focuses on this compound (also referred to as compound 1 in the primary literature), a recently identified selective allosteric inhibitor of ERK2.[1]
Discovery and Selectivity
This compound was identified through an in silico screening approach targeting an allosteric site on the ERK2 protein.[2] This computational strategy aimed to discover compounds with novel binding modes, potentially leading to improved selectivity.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound were characterized through biochemical assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Target | Notes |
| IC50 | 11 μM | ERK2 | Half-maximal inhibitory concentration.[3] |
| Selectivity | High | p38α MAPK | Exhibited high selectivity against the closely related p38α MAPK.[1][2] |
Mechanism of Action
This compound functions by binding to an allosteric site on the ERK2 protein, a site distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that leads to the inhibition of its kinase activity. The crystal structure of ERK2 in complex with the inhibitor has been resolved, providing detailed insights into its binding mode.[1][2] Computational studies, including fragment molecular orbital calculations, have further elucidated the structural basis for its potency and selectivity.[1][2] A key finding from these studies is that the high selectivity of this compound is conferred by a low entropic cost of binding.[1]
Signaling Pathway Context
ERK2 is a central node in the MAPK/ERK signaling pathway. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to a cascade of phosphorylation events.
Experimental Protocols
The following sections describe representative methodologies for the key experiments involved in the characterization of this compound.
Recombinant ERK2 Expression and Purification for Crystallography
A robust supply of pure, recombinant ERK2 protein is essential for structural and biochemical studies. A common method for producing ERK2 is through bacterial expression systems.
-
Expression: The human ERK2 gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into a suitable E. coli strain, such as BL21(DE3). Large-scale cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is typically achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Tag Cleavage and Further Purification: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease) to yield the native protein sequence. Further purification steps, such as ion-exchange and size-exclusion chromatography, are employed to achieve a highly pure and homogeneous protein sample suitable for crystallization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory potency of this compound against ERK2 is determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase reaction is set up in a multi-well plate. Each well contains recombinant active ERK2, a suitable substrate (e.g., myelin basic protein), ATP, and the kinase reaction buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT).[4]
-
Inhibitor Addition: A dilution series of this compound is added to the reaction wells. Control wells with no inhibitor are also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period (e.g., 60 minutes at room temperature).[4]
-
ADP Detection: After the incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[4]
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
Determining the three-dimensional structure of the ERK2-inhibitor complex provides a detailed understanding of the binding mechanism.
-
Crystallization: The purified ERK2 protein is incubated with a molar excess of this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The sitting-drop vapor diffusion method is commonly employed.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the ERK2-inhibitor complex is then solved using molecular replacement, and the model is refined to fit the experimental data.
Visualized Workflows and Mechanisms
Experimental Workflow for Inhibitor Discovery
The discovery of this compound followed a rational, structure-informed workflow.
Proposed Mechanism of Allosteric Inhibition
The binding of this compound to a site remote from the active site induces a conformational change that inhibits kinase activity.
References
Characterization of the ERK2 Allosteric D-Recruitment Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention. While traditional kinase inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action. This guide provides an in-depth technical overview of the characterization of a key allosteric site on ERK2—the D-Recruitment Site (DRS)—and the inhibitors that target it.
While this guide is titled with respect to "ERK2 allosteric-IN-1," publicly available scientific literature with detailed characterization of this specific compound is limited. Therefore, to provide a comprehensive and practical resource, this document will focus on the well-characterized class of allosteric inhibitors that target the ERK2 D-Recruitment Site (DRS). The principles and methodologies described herein are broadly applicable to the characterization of novel allosteric ERK2 inhibitors.
The ERK2 Signaling Pathway and Allosteric Inhibition
The canonical MAPK/ERK pathway is a phosphorylation cascade that relays extracellular signals to the nucleus to control gene expression. This pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK.[1] Activated ERK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular responses.
Allosteric inhibitors, unlike their ATP-competitive counterparts, bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change that modulates the kinase's activity. The D-Recruitment Site (DRS) is a protein-protein interaction domain on ERK2 that is crucial for the recognition and binding of substrates, scaffolding proteins, and phosphatases.[2][3] Small molecules that bind to the DRS can prevent the phosphorylation of ERK2 by its upstream kinase, MEK, and inhibit its ability to phosphorylate its own substrates, thereby attenuating downstream signaling.[2]
Figure 1: Simplified ERK2 signaling pathway and the mechanism of DRS allosteric inhibition.
Quantitative Data for a Representative DRS Allosteric Inhibitor
The following tables summarize the quantitative data for a representative D-Recruitment Site (DRS) inhibitor, compound 2507-1 , as described in the scientific literature.[2]
| Binding Affinity Data | |
| Parameter | Value |
| Ki (inactive ERK2) | ~0.4 µM |
| Ki (active ERK2) | ~0.6 µM |
| In Vitro Potency Data | |
| Parameter | Value |
| IC50 (Ets-1 phosphorylation) | 5.6 ± 1.0 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of allosteric inhibitors. The following sections provide protocols for key experiments.
Fluorescence Polarization (FP) Based Binding Assay
This assay is used to determine the binding affinity of a test compound to the ERK2 DRS by measuring the displacement of a fluorescently labeled peptide probe that binds to the DRS.[2][4]
Figure 2: Workflow for a fluorescence polarization-based competitive binding assay.
Materials:
-
Purified recombinant human ERK2 (active and inactive forms)
-
Fluorescein-labeled peptide probe with high affinity for the DRS (e.g., FITC-X-Lig-D)[2]
-
Test compound (DRS inhibitor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of ERK2 and the fluorescent probe in the assay buffer. The final concentrations should be optimized, for example, 2 µM ERK2 and 50 nM probe.
-
Dispense the ERK2/probe mixture into the wells of the 384-well plate.
-
Prepare serial dilutions of the test compound in DMSO and add to the wells. Include control wells with DMSO only (for maximum polarization) and buffer only (for minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 525 nm emission for FITC).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
In Vitro Kinase Activity Assay ([γ-32P]ATP-based)
This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by ERK2.[2]
Materials:
-
Purified recombinant active ERK2
-
ERK2 substrate (e.g., Ets-1)
-
Test compound (DRS inhibitor)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Pre-incubate active ERK2 with varying concentrations of the test compound in the kinase reaction buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and [γ-32P]MgATP.
-
Allow the reaction to proceed at 28-30°C for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled, phosphorylated substrate using a phosphorimager.
-
Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.
-
Calculate the IC50 value from a dose-response curve.
In Vitro ERK2 Activation Assay
This assay assesses the ability of a DRS inhibitor to prevent the phosphorylation and activation of ERK2 by its upstream kinase, MEK1.[2]
Materials:
-
Purified recombinant inactive ERK2
-
Constitutively active MEK1 (e.g., MKK1G7B)
-
Test compound (DRS inhibitor)
-
MgATP
-
Assay buffer
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against phosphorylated ERK (p-ERK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Incubate inactive ERK2 with the test compound for 10 minutes at 28°C.
-
Initiate the activation reaction by adding constitutively active MEK1 and MgATP.
-
Quench the reaction at various time points by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-p-ERK antibody to detect phosphorylated ERK2.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the rate of ERK2 phosphorylation by MEK1.
Structural Characterization
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the precise binding mode of an allosteric inhibitor. The crystal structure of ERK2 in complex with a DRS inhibitor can reveal the key interactions between the compound and the protein, providing a basis for structure-based drug design.[2]
Figure 3: General workflow for structural characterization of an ERK2-inhibitor complex.
The characterization of allosteric inhibitors of ERK2, such as those targeting the D-Recruitment Site, requires a multi-faceted approach combining biochemical, biophysical, and structural methods. The protocols and data presented in this guide, using a well-documented DRS inhibitor as a representative example, provide a robust framework for researchers in the field of kinase drug discovery. A thorough understanding of the binding kinetics, mechanism of action, and structural basis of inhibition is essential for the development of novel and effective allosteric modulators of ERK2 for the treatment of cancer and other diseases.
References
- 1. promega.com [promega.com]
- 2. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for the High Selectivity of Allosteric-IN-1 for ERK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a compelling target for therapeutic intervention. While ATP-competitive inhibitors have been extensively developed, achieving high selectivity remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome. Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising strategy to achieve greater selectivity and novel mechanisms of action. This technical guide delves into the structural underpinnings of the selectivity of ERK2 allosteric-IN-1, a selective allosteric inhibitor of ERK2.
The ERK/MAPK signaling pathway is a crucial cellular communication route that transmits signals from the cell surface to the nucleus, influencing a wide array of cellular functions.[1][2] This pathway is integral to processes such as cell growth, division, and response to external stimuli.[1] The cascade begins with the activation of a receptor tyrosine kinase (RTK) at the cell membrane, which in turn activates the small GTPase Ras.[1][2] Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK).[2][3] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to elicit a cellular response.[1][4] Given its central role, aberrant activation of the ERK pathway is a common driver of tumorigenesis.[4][5]
Allosteric inhibitors of ERK2, such as allosteric-IN-1, offer a distinct advantage over traditional ATP-competitive inhibitors. By binding to a less conserved allosteric site, they can achieve higher selectivity and potentially avoid off-target effects.[6] This guide will explore the structural basis for the selectivity of allosteric-IN-1, leveraging crystallographic and computational data to provide a comprehensive understanding for researchers in drug discovery and development.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This data is primarily derived from the foundational study by Sugiyama H, et al. (2023).[2]
| Parameter | Value | Kinase | Notes |
| IC50 | 11 µM | ERK2 | Half-maximal inhibitory concentration. |
| Selectivity | High | ERK2 vs. p38α | Significantly more selective for ERK2 over the closely related p38α MAPK.[2] |
| Binding Site | Allosteric | ERK2 | Confirmed by X-ray crystallography.[2] |
Structural Basis of Allosteric-IN-1 Selectivity
The high selectivity of allosteric-IN-1 for ERK2 over other kinases, particularly the closely related p38α MAPK, is a key feature that makes it a valuable tool for research and a promising scaffold for drug development. The structural and thermodynamic basis for this selectivity has been elucidated through a combination of X-ray crystallography and computational studies.[2]
Allosteric Binding Site
X-ray crystallography has revealed that allosteric-IN-1 binds to a specific allosteric pocket on ERK2, distinct from the ATP-binding site.[2] This pocket is located on the dorsal side of the kinase, in a region that is less conserved across the kinome compared to the active site. The precise interactions within this pocket are crucial for the inhibitor's potency and selectivity.
Thermodynamic Drivers of Selectivity
A key finding from computational studies is that the high selectivity of allosteric-IN-1 is conferred by a low entropic cost of binding to ERK2 compared to p38α MAPK.[2] In thermodynamics, the binding affinity of a ligand to a protein is determined by the change in Gibbs free energy (ΔG), which is composed of both an enthalpic component (ΔH, related to bond formation and breaking) and an entropic component (ΔS, related to changes in disorder).
The binding of allosteric-IN-1 to ERK2 is characterized by a more favorable entropic contribution than its binding to p38α. This suggests that the inhibitor, upon binding to ERK2, causes a smaller loss of conformational freedom for itself and the protein, or induces a more favorable rearrangement of solvent molecules, compared to its interaction with p38α. This subtle but critical thermodynamic difference is a major determinant of its selectivity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide an overview of the key methodologies used in the study of this compound.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of allosteric-IN-1 against ERK2.
Methodology: A common method for assessing kinase activity is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents:
-
Recombinant human ERK2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound (at various concentrations)
-
ADP-Glo™ reagent and kinase detection reagent
-
-
Procedure:
-
Prepare a reaction mixture containing ERK2, the substrate, and the assay buffer.
-
Add varying concentrations of allosteric-IN-1 to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents, which will generate a luminescent signal proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of ERK2 in complex with allosteric-IN-1 to elucidate the binding mode.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant human ERK2 in a suitable expression system (e.g., E. coli).
-
Purify the protein to high homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified ERK2 protein.
-
Incubate the protein with a molar excess of allosteric-IN-1 to ensure complex formation.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known ERK2 structure as a search model.
-
Refine the model against the diffraction data and build the inhibitor into the electron density map.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binding between allosteric-IN-1 and ERK2, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation:
-
Dialyze both the purified ERK2 protein and the allosteric-IN-1 compound into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the ERK2 solution into the sample cell of the ITC instrument.
-
Load the allosteric-IN-1 solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes associated with binding.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry). The entropy change (ΔS) can then be calculated from these values.
-
Visualizations
Signaling Pathway
Caption: The ERK/MAPK signaling cascade.
Experimental Workflow
Caption: Workflow for characterizing allosteric inhibitors.
Mechanism of Allosteric Inhibition
Caption: Mechanism of ERK2 allosteric inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Low entropic cost of binding confers high selectivity on an allosteric ERK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]
An In-depth Technical Guide to the Effects of ERK2 allosteric-IN-1 on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the allosteric inhibitor, ERK2 allosteric-IN-1, and its impact on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The content herein is intended to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental methodologies necessary to investigate this compound and its therapeutic potential.
Introduction to the MAPK/ERK Signaling Pathway and Allosteric Inhibition
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Extracellular signals, such as growth factors and mitogens, activate cell surface receptors, initiating a phosphorylation cascade that ultimately leads to the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[4]
ERK2, a serine/threonine kinase, is a key effector in this pathway.[5] Upon activation by MEK1/2 through dual phosphorylation on threonine and tyrosine residues in its activation loop, ERK2 translocates to the nucleus to phosphorylate a variety of transcription factors, thereby modulating gene expression.[3][5]
Traditional kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target effects and the development of resistance. Allosteric inhibitors, in contrast, bind to a site distinct from the active site, inducing a conformational change that modulates the kinase's activity.[6] This mechanism can offer greater selectivity and novel avenues to overcome resistance. This compound is one such molecule designed to selectively inhibit ERK2 through an allosteric mechanism.[7]
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound Name | Target | Assay Type | IC50 (μM) | Reference |
| This compound | ERK2 | Biochemical Kinase Assay | 11 | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches to study this compound, the following diagrams have been generated using the DOT language.
MAPK/ERK Signaling Pathway with this compound Inhibition
Caption: MAPK signaling cascade and the point of allosteric inhibition of ERK2 by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for characterizing the biochemical and cellular effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of ERK2 inhibitors.
In Vitro ERK2 Kinase Assay (Radiometric)
This protocol is adapted from standard radiometric kinase assays and is designed to determine the IC50 of an inhibitor.[1]
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT
-
ATP solution (10 mM)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a 1X kinase buffer by diluting the 5X stock.
-
Prepare the ATP mixture: Dilute the 10 mM ATP stock and [γ-³²P]ATP in 1X kinase buffer to a final concentration of 50 µM ATP with a specific activity of approximately 500 cpm/pmol.
-
Prepare serial dilutions of this compound in 1X kinase buffer.
-
In a microcentrifuge tube, combine:
-
10 µl of diluted ERK2 enzyme (e.g., 20 ng/µl)
-
10 µl of MBP substrate (e.g., 0.5 µg/µl)
-
5 µl of the inhibitor dilution (or vehicle control)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding 5 µl of the ATP mixture.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dried papers into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of ERK and its downstream targets in cells treated with an inhibitor.[2][9][10]
Materials:
-
Cancer cell line of interest (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µl of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Add 10 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 for cell growth inhibition.
Conclusion
This compound represents a promising tool for the investigation of MAPK signaling and a potential starting point for the development of novel cancer therapeutics. Its allosteric mechanism of action offers the potential for high selectivity and the ability to overcome resistance mechanisms associated with traditional ATP-competitive inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this and similar allosteric ERK2 inhibitors. Thorough characterization using the described biochemical and cell-based assays is crucial for advancing our understanding of its role in modulating the MAPK pathway.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ERK2抑制剂 | MCE [medchemexpress.cn]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of ERK2 Allosteric Inhibition in Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2), a pivotal member of the mitogen-activated protein kinase (MAPK) signaling pathway, is a central regulator of cellular proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.[1][3][4] This guide provides a comprehensive overview of the ERK2 signaling cascade, the mechanism of allosteric inhibition, its impact on cell proliferation, and the experimental protocols used to investigate these processes.
The ERK2 Signaling Pathway: A Core Regulator of Cell Growth
The MAPK/ERK pathway is a crucial cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression.[1][5] The canonical pathway involves a sequence of protein kinase activations, starting from cell surface receptors.
Pathway Cascade:
-
Activation: The pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which leads to the activation of the small GTPase RAS.
-
RAF and MEK Activation: Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases).[6]
-
ERK2 Activation: MEK1/2 are dual-specificity kinases that phosphorylate ERK2 on specific threonine (Thr185) and tyrosine (Tyr187) residues within its activation loop.[6]
-
Downstream Signaling: This dual phosphorylation fully activates ERK2, causing it to dimerize and translocate from the cytoplasm to the nucleus. In the nucleus, ERK2 phosphorylates a multitude of transcription factors, such as Elk-1, c-Myc, and c-Fos, which in turn regulate the expression of genes essential for cell cycle progression and proliferation.[7]
Dysregulation of this pathway, often through gain-of-function mutations in RAS or BRAF, leads to sustained ERK signaling and uncontrolled cell proliferation, a key driver of tumorigenesis.[4][5]
Caption: The canonical RAS/RAF/MEK/ERK signaling cascade.
Mechanism of ERK2 Allosteric Inhibition
Kinase inhibitors are broadly classified based on their binding site and mechanism of action. While many are ATP-competitive, binding to the active site where ATP binds, allosteric inhibitors represent a distinct and promising class.[1]
-
Binding Site: Allosteric inhibitors bind to a pocket on the ERK2 enzyme that is distinct from the highly conserved ATP-binding site.[1][6] This offers the potential for greater selectivity over other kinases, reducing off-target effects.
-
Conformational Change: Upon binding, the allosteric inhibitor induces a conformational change in the ERK2 protein.[1] This change can inhibit the enzyme's function in several ways:
-
Catalytic Inhibition: It can distort the active site, preventing the efficient binding and phosphorylation of substrates.
-
Inhibition of Activation: Some allosteric inhibitors, also known as dual-mechanism inhibitors, can prevent the upstream kinase MEK1/2 from phosphorylating and activating ERK2.[8]
-
This dual mechanism provides a more profound and durable suppression of the ERK signaling pathway compared to purely catalytic inhibition.
References
- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Chemical Landscape of ERK2 Allosteric-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental characterization of ERK2 allosteric-IN-1, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document is intended to serve as a valuable resource for researchers and professionals engaged in kinase inhibitor discovery and development.
Core Chemical and Pharmacological Properties
This compound, also referred to as compound 1 in seminal literature, has emerged as a significant tool for studying the allosteric regulation of the ERK2 signaling pathway.[1] Its key quantitative properties are summarized below for clear reference and comparison.
| Property | Value | Reference |
| IC50 | 11 µM | [1] |
| CAS Number | 872591-16-7 | [1] |
| Molecular Formula | C22H20N6O4 | [1] |
| Molecular Weight | 432.43 g/mol | [1] |
Mechanism of Action: Allosteric Inhibition of the ERK Signaling Pathway
ERK2 is a critical component of the Ras-Raf-MEK-ERK signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.
Unlike ATP-competitive inhibitors that bind to the highly conserved active site of kinases, allosteric inhibitors like this compound bind to a distinct, less conserved site on the enzyme. This binding event induces a conformational change that modulates the kinase's activity. The primary literature suggests that this compound binds to a novel allosteric site on the ERK2 protein.[4]
Caption: The ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols for Characterization
The characterization of a novel allosteric inhibitor such as this compound involves a multi-faceted experimental approach to determine its binding affinity, inhibitory activity, and structural basis of interaction.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK2.
General Methodology: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing recombinant ERK2 enzyme, a suitable substrate (e.g., a peptide or protein substrate of ERK2), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[5]
-
Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture. A control reaction with DMSO (the vehicle for the inhibitor) is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).[5]
-
Detection: A reagent such as ADP-Glo™ is added to the reaction. This reagent first depletes the remaining ATP and then converts the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced and, therefore, the kinase activity.[5]
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography
Objective: To determine the three-dimensional structure of ERK2 in complex with this compound, revealing the specific binding site and interactions.
General Methodology:
-
Protein Expression and Purification: Human ERK2 is expressed in a suitable system (e.g., E. coli) and purified to a high degree.[4]
-
Complex Formation: The purified ERK2 protein is incubated with a molar excess of this compound to ensure complex formation.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. A rational surface-engineering approach, involving the mutation of surface residues distant from the binding site, can be employed to reduce unwanted crystal packing and facilitate the crystallization of the complex.[6]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[4]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the ERK2-inhibitor complex is built and refined.[4]
Experimental Workflow for Allosteric Inhibitor Characterization
The discovery and characterization of an allosteric inhibitor follows a logical progression of experiments to confirm its mechanism of action and binding properties.
Caption: A typical experimental workflow for the characterization of an allosteric kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. promega.com [promega.com]
- 6. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscapes of ERK2: An In-depth Guide to Allosteric Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2) is a central node in the mitogen-activated protein kinase (MAPK) signaling pathway, a cascade fundamental to cellular processes like proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime therapeutic target.[2] While traditional kinase inhibitors compete with ATP at the active site, allosteric inhibitors offer a distinct mechanism, binding to remote sites to induce conformational changes that modulate enzyme activity.[1] This guide provides a detailed exploration of the conformational changes in ERK2 induced by such inhibitors, presenting quantitative binding data, detailed experimental protocols for characterization, and visual representations of the underlying molecular and cellular processes.
ERK2 Activation and Dynamic Conformational States
Unlike many protein kinases that undergo large structural rearrangements upon activation, ERK2 exhibits more subtle changes.[3] Its activation requires dual phosphorylation on Threonine 183 and Tyrosine 185 within the activation loop by the upstream kinase MEK.[4] This phosphorylation event does not lock ERK2 into a single active state but rather shifts a dynamic equilibrium.[5][6]
Solution-state studies using Nuclear Magnetic Resonance (NMR) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) have revealed that active, dual-phosphorylated ERK2 (2P-ERK2) exists in a dynamic equilibrium between at least two distinct conformational states:[3][7]
-
L-state ('Locked'): A less active conformation. The unphosphorylated, inactive form of ERK2 (0P-ERK2) predominantly exists in this state.[5][6]
-
R-state ('Released'): A conformation associated with a more compact, catalytically productive ATP-binding mode, poised for phosphoryl transfer.[3][7]
This intrinsic dynamism is crucial for its regulation and presents a unique opportunity for therapeutic intervention through a mechanism known as conformation selection .
Allosteric Inhibition via Conformation Selection
Allosteric inhibitors can exploit the small energetic difference between the L and R states.[6] Instead of simply blocking the active site, these molecules bind preferentially to one conformation, shifting the equilibrium and thereby controlling the kinase's activity. This "conformation selection" is a hallmark of several well-characterized ERK2 inhibitors.[3][7]
For example, the binding of an inhibitor can trap a specific state, altering the protein's dynamics and its interactions with other proteins, such as phosphatases that dephosphorylate and inactivate ERK2.[7] An inhibitor that stabilizes the R-state might allosterically enhance catalysis but could also be designed to block substrate binding, while an L-state stabilizer would directly inhibit the enzyme's catalytic potential.
Quantitative Data on ERK2 Inhibitors
The interaction between inhibitors and ERK2 can be quantified by their binding affinity (Kᵢ, Kd) and their ability to inhibit enzymatic activity (IC₅₀). The following table summarizes key quantitative data for several ATP-competitive inhibitors known to induce distinct conformational changes in ERK2.
| Inhibitor | Type | Target | Binding Affinity / Potency | Conformational Selection |
| SCH772984 | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 4 nMERK2 IC₅₀: 1 nM[8] | Stabilizes the L-state [3][7] |
| Vertex-11e (VTX-11e) | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 17 nMERK2 IC₅₀: 15 nM[9]ERK2 Kᵢ: 2 nM[10] | Stabilizes the R-state [6][10] |
| Ulixertinib (BVD-523) | ATP-Competitive | ERK1/ERK2 | ERK2 IC₅₀: <0.3 nM[11]ERK2 Kᵢ: 0.04 nM[12] | Stabilizes the R-state [5] |
| Ravoxertinib (GDC-0994) | ATP-Competitive | ERK1/ERK2 | ERK1 IC₅₀: 1.1 nMERK2 IC₅₀: 0.3 nM[11] | No selection ; binds both L and R states[3][7] |
| FR180204 | ATP-Competitive | ERK1/ERK2 | ERK1 Kᵢ: 0.31 µMERK2 Kᵢ: 0.14 µM[13] | Not explicitly defined as L/R selector |
| AZD0364 (ATG-017) | ATP-Competitive | ERK1/ERK2 | ERK2 IC₅₀: 0.6 nM[14] | Intermediate properties; weak R-state selection[7] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Signaling Pathway and Regulatory Mechanisms
To understand the context of ERK2 inhibition, it is essential to visualize its place within the canonical MAPK signaling cascade.
The diagram above illustrates the signal transduction from growth factors at the cell surface to the nucleus, culminating in changes in gene expression. Allosteric inhibitors act directly on ERK1/2 to block this downstream signaling.
The mechanism by which different inhibitors select for and stabilize distinct conformational states of active ERK2 is a key concept in allosteric modulation.
Experimental Protocols for Characterizing Conformational Changes
Investigating the dynamic structure of ERK2 and the effects of inhibitors requires a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments.
X-ray Crystallography
This technique provides high-resolution, static snapshots of the ERK2-inhibitor complex, revealing the precise atomic interactions and induced conformational changes.
Methodology:
-
Protein Expression and Purification: Human ERK2 is expressed in E. coli and purified using affinity and size-exclusion chromatography to achieve high purity. For studies on the active state, the protein is phosphorylated in vitro by MEK1.
-
Crystallization: The purified ERK2 (typically ~10-20 mg/mL) is mixed with a crystallization solution containing precipitants (e.g., PEG), buffers, and salts. Crystals are grown using methods like hanging-drop or sitting-drop vapor diffusion.[15] To form the complex, crystals of apo-ERK2 can be soaked in a solution containing the inhibitor, or the inhibitor can be co-crystallized with the protein.[16]
-
Data Collection: Crystals are flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.[15]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement with a known ERK2 structure as a model. The inhibitor is then built into the density map, and the entire complex is refined to yield a final atomic model.[16]
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS probes the solvent accessibility of backbone amide hydrogens. Changes in exchange rates upon inhibitor binding reveal alterations in protein conformation and dynamics in solution.[17]
Methodology:
-
Deuterium Labeling: Apo-ERK2 and the ERK2-inhibitor complex are separately diluted from a standard H₂O-based buffer into a D₂O-based buffer to initiate the H-D exchange. Samples are incubated for various time points (e.g., 10s, 1min, 10min, 1hr).[2]
-
Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. This is typically done by adding a pre-chilled, acidic quench buffer.[2][17]
-
Proteolytic Digestion: The quenched sample is immediately injected into an HPLC system where it flows through an immobilized pepsin column at low temperature. Pepsin is active at low pH and digests the protein into smaller peptides.[1]
-
Peptide Separation and Mass Analysis: The resulting peptides are trapped and then separated by reverse-phase chromatography (e.g., a C18 column) and analyzed by a high-resolution mass spectrometer.[2]
-
Data Analysis: The mass of each peptide is measured. An increase in mass corresponds to the number of deuterons incorporated. By comparing the deuterium uptake in the presence and absence of the inhibitor, regions of the protein that have become more or less solvent-exposed (i.e., have undergone conformational changes) can be identified.[1]
NMR Relaxation Dispersion
NMR spectroscopy, particularly Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, is a powerful technique for characterizing millisecond-timescale conformational exchanges, such as the L↔R equilibrium in ERK2.[18]
Methodology:
-
Isotope Labeling: ERK2 is expressed in minimal media containing ¹⁵N and/or ¹³C sources (e.g., ¹⁵NH₄Cl, ¹³C-glucose) to produce isotopically labeled protein. For studying side-chain dynamics, selective [methyl-¹³C,¹H]-labeling on Isoleucine, Leucine, and Valine (ILV) residues is often employed.[7]
-
Sample Preparation: Purified, labeled ERK2 (~200 µM) is prepared in an NMR buffer containing 10% D₂O in a specialized NMR tube.[19]
-
NMR Data Acquisition: A series of 2D NMR experiments (e.g., ¹H-¹⁵N HSQC or ¹H-¹³C HMQC) are recorded.[5] In a CPMG experiment, the effective transverse relaxation rate (R₂) is measured as a function of a variable frequency of refocusing pulses.[20] Conformational exchange between states with different chemical shifts contributes to the R₂ rate (a phenomenon called Rₑₓ).
-
Data Analysis: The relaxation dispersion profiles (R₂ vs. CPMG frequency) are fitted to mathematical models of exchange. This analysis can extract kinetic parameters, such as the exchange rate (kₑₓ) between the L and R states, the populations of each state, and the chemical shift differences between the states for specific nuclei.[18][20] Experiments are repeated with the inhibitor to observe how it perturbs these parameters.
Conclusion and Future Directions
The allosteric inhibition of ERK2 through conformation selection represents a sophisticated and powerful strategy for modulating MAPK signaling. By stabilizing distinct functional states of the kinase, inhibitors like Vertex-11e and SCH772984 demonstrate that it is possible to achieve high potency and selectivity. Understanding the structural and dynamic consequences of inhibitor binding is paramount for rational drug design. The experimental approaches outlined in this guide—X-ray crystallography, HDX-MS, and NMR spectroscopy—provide a multi-faceted toolkit for elucidating these complex mechanisms. Future efforts in drug development will likely focus on designing novel allosteric modulators that can fine-tune ERK2 activity with even greater specificity, potentially overcoming resistance mechanisms that arise with traditional ATP-competitive inhibitors and offering new therapeutic avenues for cancer and other proliferative diseases.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional regulatory details of ERK2 in complex with RSK1: an in silico insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]
- 6. pnas.org [pnas.org]
- 7. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rcsb.org [rcsb.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Solution NMR Insights into Docking Interactions Involving Inactive ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to Non-ATP Competitive Inhibition of ERK2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
The extracellular signal-regulated kinase 2 (ERK2), a pivotal node in the mitogen-activated protein kinase (MAPK) signaling cascade, is a well-established therapeutic target in oncology and other proliferative disorders. However, the development of ATP-competitive inhibitors has been hampered by challenges related to selectivity and acquired resistance. This has spurred the exploration of non-ATP competitive inhibition strategies that target allosteric sites or protein-protein interactions essential for ERK2 function. This technical guide provides an in-depth overview of the core principles, key molecular players, and experimental methodologies associated with the non-ATP competitive inhibition of ERK2 signaling. We present a comprehensive summary of quantitative data for notable inhibitors, detailed experimental protocols for their characterization, and visual representations of the underlying molecular pathways and experimental workflows to empower researchers in this burgeoning field of drug discovery.
Introduction to ERK2 Signaling and the Rationale for Non-ATP Competitive Inhibition
The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway, often through mutations in upstream components like Ras or B-Raf, is a hallmark of many human cancers.[1] ERK1 and ERK2 are the terminal kinases in this cascade, and their activation involves phosphorylation by MEK1/2 on specific threonine and tyrosine residues.[3]
While ATP-competitive inhibitors of ERK1/2 have been developed, they often face challenges such as off-target effects due to the conserved nature of the ATP-binding pocket among kinases and the emergence of resistance.[3] Non-ATP competitive inhibitors offer a promising alternative by targeting unique allosteric sites or protein-protein interaction domains on ERK2.[4] This approach can lead to improved selectivity and the ability to overcome resistance mechanisms associated with the ATP-binding site.[4]
Mechanisms of Non-ATP Competitive ERK2 Inhibition
Non-ATP competitive inhibition of ERK2 can be achieved through several distinct mechanisms, primarily targeting allosteric sites that modulate kinase activity or interfaces that mediate crucial protein-protein interactions.
Inhibition of ERK2 Dimerization
Upon activation, ERK2 can form homodimers, a process that is important for its nuclear translocation and the phosphorylation of certain substrates.[5] Inhibitors that disrupt ERK2 dimerization represent a novel class of non-ATP competitive agents.
A prime example is DEL-22379 , which has been shown to inhibit ERK dimerization with an IC50 of approximately 0.5 µM.[6][7][8] This inhibition occurs without affecting the phosphorylation or kinase activity of ERK2 itself.[6] By preventing dimerization, DEL-22379 suppresses the growth of tumor cells expressing RAS-ERK pathway oncogenes and induces apoptosis.[6]
Targeting Protein-Protein Docking Sites
ERK2 utilizes specific docking sites, distinct from the active site, to recognize and bind its substrates and other interacting proteins.[9] These docking sites, such as the D-recruitment site (DRS) and the F-recruitment site (FRS), are attractive targets for non-ATP competitive inhibitors.[9]
Inhibitors targeting the DRS, a groove on the opposite side of the kinase from the active site, can prevent the binding of substrates and upstream activators like MEK1.[9][10] For instance, the compound 2507-1 was identified as a DRS inhibitor that blocks ERK2 activation by MEK1 with an IC50 of 9.9 µM and inhibits the phosphorylation of the DRS-dependent substrate Ets-1 with an IC50 of 5.6 µM.[10]
Dual-Mechanism Inhibition
Some inhibitors exhibit a unique dual mechanism of action, targeting both the catalytic activity and the phosphorylation state of ERK2. SCH772984 is a notable example that, while ATP-competitive, also prevents the phosphorylation of ERK1/2 by MEK1/2.[11][12] This dual action leads to a more complete shutdown of the MAPK pathway.[11] Although it competes with ATP, its unique binding mode and dual mechanism distinguish it from classical ATP-competitive inhibitors and provide insights for designing novel non-ATP competitive scaffolds.
Quantitative Data for Non-ATP Competitive ERK2 Inhibitors
The following tables summarize key quantitative data for representative non-ATP competitive and dual-mechanism ERK2 inhibitors.
Table 1: Biochemical Potency of Non-ATP Competitive and Dual-Mechanism ERK2 Inhibitors
| Inhibitor | Target/Mechanism | Assay Type | IC50/Ki/Kd | Reference(s) |
| DEL-22379 | ERK2 Dimerization | Dimerization Assay | ~0.5 µM (IC50) | [6][7][8] |
| DEL-22379 | ERK2 Binding | - | Low µM range (Kd) | [8] |
| 2507-1 | D-Recruitment Site (DRS) | Kinase Assay (Ets-1) | 5.6 ± 1.0 µM (IC50) | [10] |
| 2507-1 | D-Recruitment Site (DRS) | MEK1-mediated ERK2 activation | 9.9 ± 1.9 µM (IC50) | [10] |
| 2507-1 | D-Recruitment Site (DRS) | Binding to inactive ERK2 | ~0.4 µM (Ki) | [10] |
| 2507-1 | D-Recruitment Site (DRS) | Binding to active ERK2 | ~0.6 µM (Ki) | [10] |
| SCH772984 | ERK1/2 Kinase Activity | Cell-free Kinase Assay | 4 nM (ERK1), 1 nM (ERK2) (IC50) | [6][13] |
| SCH772984 | ERK1/2 Binding | Isothermal Titration Calorimetry | ~200 nM (KD) | [14] |
Table 2: Cellular Activity of Non-ATP Competitive and Dual-Mechanism ERK2 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | GI50/IC50/EC50 | Reference(s) |
| DEL-22379 | BRAF/RAS mutant cell lines | Proliferation (Alamar Blue) | Varies by cell line | [15] |
| 2507-1 Analogues | HeLa | Proliferation | ~5 µM to 10-25 µM (IC50) | [16] |
| SCH772984 | BRAF/RAS mutant tumor lines | Proliferation | <500 nM (EC50) in ~88% of BRAF-mutant and ~49% of RAS-mutant lines | [6][11] |
| SCH772984 | H1299, HCT-116, SH-SY5Y | ERK Inhibition | 75 nM (SH-SY5Y), Varies for others (IC50) | [17] |
| SCH772984 | H1299, HCT-116, SH-SY5Y | Cell Viability | 24 nM (SH-SY5Y), Varies for others (IC50) | [17] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the discovery and characterization of non-ATP competitive ERK2 inhibitors.
ERK2 Dimerization Assays
This assay assesses the monomeric and dimeric states of ERK2 in cell lysates.
-
Cell Treatment: Treat cells (e.g., HEK293T) with the test inhibitor (e.g., 10 µM DEL-22379) for 30 minutes prior to stimulation with a growth factor like EGF.[15][18]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Native PAGE: Separate the protein lysates on a native polyacrylamide gel, which preserves the native protein complexes.
-
Western Blotting: Transfer the proteins to a membrane and probe with an anti-ERK2 antibody to visualize the monomeric and dimeric forms of ERK2.[18] A decrease in the dimeric band in inhibitor-treated samples indicates inhibition of dimerization.
This method is used to detect the interaction between two differentially tagged ERK2 molecules.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding ERK2 tagged with two different epitopes (e.g., HA and FLAG).[8]
-
Inhibitor Treatment and Stimulation: Treat the transfected cells with the inhibitor followed by stimulation with a growth factor (e.g., EGF).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate one of the tagged proteins (e.g., with an anti-HA antibody).
-
Western Blotting: Analyze the immunoprecipitated complex by Western blotting using an antibody against the other tag (e.g., anti-FLAG).[8] A reduction in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of dimerization.
In Vitro Kinase Assays
These assays measure the enzymatic activity of purified ERK2 and the potency of inhibitors.
This classic assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Reaction Setup: Prepare a reaction mixture containing purified active ERK2, a substrate (e.g., Myelin Basic Protein or a specific peptide substrate), and the test inhibitor in a kinase buffer.[1][12]
-
Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.[1]
-
Termination and Detection: After a defined incubation period, stop the reaction and spot the mixture onto a phosphocellulose paper or membrane. Wash away unincorporated ATP and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.[1][12]
This is a non-radioactive, homogeneous assay that measures ADP production as an indicator of kinase activity.
-
Kinase Reaction: In a multi-well plate, incubate purified ERK2 with the substrate, ATP, and the test inhibitor.[19]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.[19]
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.[19]
Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.[15]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Alamar Blue Addition: After a desired incubation period (e.g., 48-96 hours), add Alamar Blue (resazurin) solution to the wells.[15][20]
-
Signal Measurement: Incubate for a few hours and then measure the fluorescence or absorbance. The signal is proportional to the number of viable, metabolically active cells. The half-maximal growth inhibitory concentration (GI50) can be calculated from the dose-response curve.[15]
Binding Assays
These assays directly measure the binding affinity between an inhibitor and ERK2.
ITC measures the heat change upon binding of a ligand to a protein to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters.
-
Sample Preparation: Place a solution of purified ERK2 in the sample cell of the calorimeter and the inhibitor solution in the injection syringe.
-
Titration: Inject small aliquots of the inhibitor into the ERK2 solution.
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the KD.[14]
This technique measures the decrease in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon ligand binding.
-
Sample Preparation: Prepare a solution of purified ERK2.
-
Titration: Add increasing concentrations of the inhibitor to the ERK2 solution.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of ERK2 after each addition of the inhibitor.
-
Data Analysis: The quenching of the fluorescence signal is used to calculate the binding affinity (Kd).[16]
Structural Biology Techniques
This technique provides a high-resolution three-dimensional structure of the ERK2-inhibitor complex.
-
Protein Crystallization: Crystallize purified ERK2 in the presence of the inhibitor.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam.
-
Structure Determination: The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined.[21][22]
NMR spectroscopy can be used to map the binding site of an inhibitor on ERK2 in solution.
-
Protein Labeling: Prepare isotopically labeled (e.g., ¹⁵N, ¹³C) ERK2.
-
Spectrum Acquisition: Acquire a reference NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the labeled ERK2.
-
Inhibitor Titration: Add the inhibitor to the ERK2 sample and acquire another spectrum.
-
Data Analysis: Chemical shift perturbations (CSPs) in the NMR spectrum upon inhibitor binding identify the amino acid residues at the binding interface.[23][24]
Visualizing Pathways and Workflows
ERK2 Signaling Pathway and Inhibition Points
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#F1F3F4"]; Ras_GTP [label="Ras-GTP", fillcolor="#FBBC05"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK1_2 [label="MEK1/2", fillcolor="#4285F4"]; ERK2_inactive [label="ERK2 (inactive)", fillcolor="#34A853"]; ERK2_active [label="p-ERK2 (active monomer)", fillcolor="#34A853", style="filled,bold"]; ERK2_dimer [label="p-ERK2 Dimer", fillcolor="#34A853", style="filled,bold"]; Substrates [label="Cytosolic & Nuclear Substrates\n(e.g., RSK, Ets-1)", fillcolor="#FFFFFF", style=filled, shape=ellipse]; Cellular_Response [label="Cellular Response\n(Proliferation, Survival)", fillcolor="#FFFFFF", style=filled, shape=ellipse]; DEL22379 [label="DEL-22379", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DRS_Inhibitor [label="DRS Inhibitor\n(e.g., 2507-1)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GrowthFactor -> RTK; RTK -> GRB2_SOS; GRB2_SOS -> Ras_GTP; Ras_GTP -> Raf; Raf -> MEK1_2; MEK1_2 -> ERK2_inactive; ERK2_inactive -> ERK2_active [label=" Phosphorylation"]; ERK2_active -> ERK2_dimer [label=" Dimerization"]; ERK2_dimer -> Substrates; Substrates -> Cellular_Response;
// Inhibition Edges DEL22379 -> ERK2_dimer [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; DRS_Inhibitor -> MEK1_2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits MEK1 binding"]; DRS_Inhibitor -> Substrates [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits substrate binding"]; } END_DOT Caption: The ERK2 signaling pathway and points of non-ATP competitive inhibition.
Experimental Workflow for Characterizing a Novel ERK2 Dimerization Inhibitor
// Nodes Compound [label="Novel Compound", shape=ellipse, fillcolor="#FBBC05"]; NativePAGE [label="Native PAGE Assay", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoIP [label="Co-IP Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseAssay [label="In Vitro Kinase Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProliferationAssay [label="Cell Proliferation Assay", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BindingAssay [label="Binding Assay (e.g., ITC)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DimerizationInhibited [label="ERK2 Dimerization\nInhibited?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ActivityUnaffected [label="Kinase Activity\nUnaffected?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProliferationBlocked [label="Cell Proliferation\nBlocked?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DirectBinding [label="Direct Binding\nConfirmed?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadCompound [label="Lead Compound", shape=star, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound -> NativePAGE; Compound -> CoIP; NativePAGE -> DimerizationInhibited; CoIP -> DimerizationInhibited; DimerizationInhibited -> KinaseAssay; KinaseAssay -> ActivityUnaffected; ActivityUnaffected -> ProliferationAssay; ProliferationAssay -> ProliferationBlocked; ProliferationBlocked -> BindingAssay; BindingAssay -> DirectBinding; DirectBinding -> LeadCompound; } END_DOT Caption: Workflow for characterizing a novel ERK2 dimerization inhibitor.
Logic Diagram for D-Recruitment Site (DRS) Inhibition
// Nodes DRS_Inhibitor [label="DRS Inhibitor", fillcolor="#FBBC05"]; ERK2_DRS [label="ERK2 D-Recruitment Site", fillcolor="#F1F3F4"]; MEK1 [label="MEK1 (Upstream Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DRS_Substrate [label="DRS-dependent Substrate\n(e.g., Ets-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block_MEK1_Binding [label="Block MEK1 Binding", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block_Substrate_Binding [label="Block Substrate Binding", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prevent_Activation [label="Prevent ERK2 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibit_Phosphorylation [label="Inhibit Substrate Phosphorylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DRS_Inhibitor -> ERK2_DRS [label=" Binds to"]; ERK2_DRS -> MEK1 [style=dashed, arrowhead=none, label=" Interacts with"]; ERK2_DRS -> DRS_Substrate [style=dashed, arrowhead=none, label=" Interacts with"]; DRS_Inhibitor -> Block_MEK1_Binding [arrowhead=vee]; DRS_Inhibitor -> Block_Substrate_Binding [arrowhead=vee]; Block_MEK1_Binding -> Prevent_Activation; Block_Substrate_Binding -> Inhibit_Phosphorylation; } END_DOT Caption: Logical relationships in D-Recruitment Site (DRS) inhibition of ERK2.
Conclusion and Future Directions
The exploration of non-ATP competitive inhibitors of ERK2 represents a paradigm shift in targeting the MAPK pathway. By moving beyond the highly conserved ATP-binding pocket, researchers can develop more selective and potentially more durable therapeutic agents. The mechanisms of dimerization inhibition and disruption of protein-protein interactions at docking sites offer exciting avenues for drug discovery. The methodologies and data presented in this guide provide a solid foundation for scientists and drug developers to advance the design, characterization, and clinical translation of this promising new class of ERK2 inhibitors. Future efforts will likely focus on the discovery of more potent and drug-like small molecules targeting these allosteric sites and a deeper understanding of the complex interplay between these sites and the overall regulation of ERK2 signaling.
References
- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ERK1/2 mitogen‐activated protein kinase dimerization is essential for the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure–activity relationship study of DEL-22379: ERK dimerization inhibitors with increased safety - ProQuest [proquest.com]
- 10. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Solution NMR Insights into Docking Interactions Involving Inactive ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of ERK2 Allosteric Modulators: A Technical Guide
Abstract
The Extracellular signal-Regulated Kinase 2 (ERK2), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a key regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK/MAPK cascade is a hallmark of numerous human cancers and other diseases, making its components attractive therapeutic targets.[1][3] While traditional kinase inhibitors have focused on the highly conserved ATP-binding (orthosteric) site, issues with selectivity and acquired resistance have spurred interest in allosteric modulators. These compounds bind to distinct, less conserved sites on the kinase, offering the potential for greater specificity and novel mechanisms of action, including the ability to overcome resistance to upstream inhibitors.[4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of ERK2 allosteric modulators, covering the underlying signaling pathway, mechanisms of modulation, preclinical and clinical data, and key experimental protocols for their discovery and characterization.
The ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a highly conserved kinase cascade that transduces signals from the cell surface to the nucleus.[3] The pathway is typically initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs), which triggers a series of downstream phosphorylation events.[3] This cascade involves the sequential activation of Ras, Raf (a MAP3K), MEK1/2 (a MAP2K), and finally ERK1/2 (the MAPK).[1] Once activated through dual phosphorylation by MEK, ERK2 can phosphorylate a multitude of cytoplasmic and nuclear substrates, including other kinases like RSK and transcription factors, thereby regulating gene expression and driving cellular processes.[1][2] Given its central role, aberrant activation of this pathway, often through mutations in upstream components like RAS or BRAF, is a major driver of oncogenesis.[7][8]
Mechanisms of ERK2 Allosteric Modulation
Unlike ATP-competitive inhibitors that bind within the active site, allosteric modulators bind to topographically distinct pockets on the ERK2 protein.[5] This offers several advantages:
-
Higher Selectivity: Allosteric sites are generally less conserved across the kinome than the ATP pocket, enabling the development of highly selective inhibitors.[6]
-
Novel Mechanisms: Allosteric binding can induce conformational changes that are not achievable with orthosteric binders.[9] This can lead to unique inhibitory profiles. For example, "dual-mechanism" ERK inhibitors not only block the catalytic activity of ERK2 but also prevent its phosphorylation and activation by MEK, effectively shutting down the kinase from two different angles.[8][10]
-
Overcoming Resistance: Allosteric inhibitors can be effective against cancers that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors) through reactivation of the MAPK pathway.[4][8][9]
Binding of an allosteric modulator can stabilize an inactive conformation of the kinase, altering the mobility of key structural elements like the activation loop and preventing the protein from adopting its catalytically competent state.[9]
Therapeutic Applications and Quantitative Data
The primary therapeutic application for ERK2 inhibitors is in oncology, particularly for tumors with activating mutations in the MAPK pathway.[8] Several allosteric ERK inhibitors have shown promise in preclinical models and have advanced into clinical trials.[4] A key advantage is their ability to demonstrate anti-tumor activity in models of acquired resistance to BRAF and MEK inhibitors.[10] While cancer is the main focus, the role of ERK2 in other cellular processes suggests potential applications in inflammatory and metabolic diseases.[11][12]
| Compound | Modulator Type | Key In Vitro Data | Therapeutic Area | Development Stage |
| ASTX029 | Dual-mechanism allosteric inhibitor | Potent inhibition of pRSK and pERK in MAPK-activated cell lines.[8][10] | Oncology (Solid Tumors) | Phase I/II Clinical Trial (NCT03520075)[10] |
| GDC-0994 (Ulixertinib) | Catalytic ERK inhibitor | Potent inhibition of ERK1/2 kinase activity.[8] | Oncology | Clinical Trials |
| AZD0364 | Oral ERK1/2 inhibitor | ERK1 Ki = 0.0003 µM; ERK2 Ki = 0.0002 µM[13] | Oncology (NSCLC) | Preclinical/Clinical[13] |
| VTX11e | ATP-competitive (R-state selective) | Alters ERK2 conformation and partially inhibits dephosphorylation by MKP3.[9] | Oncology Research | Preclinical[9] |
| Dodoviscin A | Allosteric inhibitor | IC50 = 10.79 µM in kinase activity assay.[14] | Oncology Research | Preclinical[14] |
| PEP | Peptide-based allosteric inhibitor | Showed physiological effects in a db/db mouse model of type 2 diabetes.[12] | Type 2 Diabetes | Preclinical[12] |
Key Experimental Protocols
The discovery and characterization of ERK2 allosteric modulators involve a multi-tiered approach, progressing from initial screening to detailed mechanistic and in vivo studies.
Screening and Identification
-
In Silico Biased Screening & Molecular Docking: This process begins with a computational approach. A library of small molecules is screened against the crystal structure of ERK2, specifically targeting known or predicted allosteric pockets.[12][14] Molecular docking calculates the binding affinity and pose of each compound within the target site.[14] This method efficiently filters large libraries to identify a smaller subset of "hits" for experimental validation. To ensure the reliability of the docking protocol, a co-crystallized ligand is often re-docked into the protein's active site, with a root mean square deviation (RMSD) of less than 2 Å indicating a dependable process.[14]
In Vitro Characterization
-
Kinase Activity Assays: Hits from the initial screen are tested for their ability to inhibit ERK2's catalytic activity. A common method is the LANCE® Ultra kinase assay, which is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14] It typically uses a ULight™-labeled peptide substrate and a Europium-labeled antibody that specifically detects the phosphorylated form of the substrate. Inhibition of ERK2 activity results in a decreased TR-FRET signal, from which dose-response curves and IC50 values can be determined.[14]
-
Competitive Binding Assays: To confirm that a compound binds to a specific allosteric site, a competitive binding assay can be employed.[12] This involves using a known probe or peptide (like the peptide inhibitor 'PEP' for ERK2) that binds to the allosteric site of interest.[12] The assay measures the ability of the test compound to displace the probe in a concentration-dependent manner, confirming a shared binding site.[12]
-
Cell-Based Phosphorylation Assays (Western Blot): To verify that the inhibitor is active in a cellular context, its effect on the MAPK pathway is measured. Cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E) are treated with the compound. Cell lysates are then analyzed by Western blot to measure the phosphorylation levels of ERK and its direct downstream substrate, RSK.[8] A potent allosteric inhibitor will cause a dose-dependent decrease in both pERK (for dual-mechanism inhibitors) and pRSK (for all inhibitors).[8]
Biophysical Methods
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides insights into the conformational dynamics of ERK2 upon inhibitor binding.[9] The protein is incubated in a deuterated buffer, and the rate at which backbone amide hydrogens exchange with deuterium is measured by mass spectrometry. Binding of an allosteric ligand can alter the local or global conformation of the protein, changing the solvent accessibility of certain regions and thus altering the rate of deuterium uptake.[9] This can reveal allosteric coupling between the inhibitor binding site and distal functional regions like the activation loop.[9]
In Vivo Evaluation
-
Xenograft Tumor Models: Compounds that demonstrate potent and on-target cellular activity are advanced into in vivo studies.[10] This typically involves implanting human tumor cells (e.g., those with BRAF or RAS mutations) into immunocompromised mice.[4][10] Once tumors are established, the mice are treated with the allosteric modulator (often via oral administration). Efficacy is measured by tumor growth inhibition (TGI) or tumor regression over the course of the study.[10][13] Pharmacokinetic (PK) and pharmacodynamic (PD) relationships are established by measuring drug concentration in the plasma and the level of target inhibition (e.g., pRSK) in tumor tissue at various time points.[13]
Challenges and Future Directions
Despite the promise of ERK2 allosteric modulators, challenges remain. The rational design of allosteric drugs is complex due to the often subtle and dynamic nature of allosteric sites. Ensuring desirable drug-like properties (e.g., solubility, oral bioavailability) while maintaining high potency and selectivity is a key focus of medicinal chemistry efforts.[13]
The future of ERK2 modulation likely lies in combination therapies. Combining ERK allosteric inhibitors with inhibitors of other signaling pathways or with targeted therapies that act upstream in the MAPK cascade could provide a more durable anti-cancer response and overcome adaptive resistance mechanisms. Furthermore, as our understanding of ERK2's diverse roles expands, the therapeutic potential of its allosteric modulators may extend beyond oncology into neurodegenerative and inflammatory diseases.[11][15]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The crucial role of Erk2 in demyelinating inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positive Allosteric Modulators of Trk Receptors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay for ERK2 Allosteric-IN-1
Introduction
Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a key serine/threonine kinase in the MAPK signaling pathway. This pathway is integral to various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers, making ERK2 a significant target for therapeutic intervention.[3] Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP-binding pocket, offer a promising strategy for achieving high selectivity and overcoming resistance associated with traditional ATP-competitive inhibitors.[4][5] ERK2 allosteric-IN-1 is a selective, allosteric inhibitor of ERK2.[6] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound using a luminescence-based method.
Principle of the Assay
The in vitro kinase assay for ERK2 measures the transfer of the gamma-phosphate from ATP to a specific substrate, such as Myelin Basic Protein (MBP). The activity of the kinase is quantified by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies ADP production.[2][3] In this two-step reaction, the kinase reaction is first allowed to proceed. Subsequently, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light signal is directly correlated with the amount of ADP produced and thus the ERK2 activity. The inhibitory effect of this compound is determined by measuring the reduction in luminescence in the presence of the compound.
Experimental Protocols
Materials and Reagents
-
Recombinant human ERK2 enzyme (activated)
-
ERK2 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer as described above.
-
Thaw the recombinant ERK2 enzyme, substrate, and ATP on ice.
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to desired concentrations in the Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the assay.[3]
-
Prepare a solution of ERK2 enzyme and substrate in Kinase Assay Buffer.
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration in the assay should be at or near the Km value for ERK2, if known, to accurately determine the IC50 of non-ATP competitive inhibitors.
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 5 µL of the diluted this compound solution or vehicle control (DMSO in Kinase Assay Buffer).
-
Add 10 µL of the ERK2 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | ERK2 | Biochemical | 11 | [6] |
Mandatory Visualizations
Caption: MAPK/ERK2 signaling pathway with the allosteric inhibition site.
Caption: Workflow for the ERK2 in vitro kinase assay.
References
Application Notes and Protocols for Cell-Based Assay of ERK2 Allosteric-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention. Allosteric inhibitors of ERK2 offer a promising therapeutic strategy by binding to a site distinct from the highly conserved ATP-binding pocket, potentially offering greater selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.[1]
This document provides detailed protocols for cell-based assays to determine the activity of "ERK2 allosteric-IN-1," a representative allosteric inhibitor of ERK2. The methodologies described herein are designed to assess the inhibitor's effect on ERK2 phosphorylation, a direct measure of its activation state, and its impact on downstream cellular processes. For the purpose of these application notes, the well-characterized ERK1/2 inhibitor SCH772984 will be used as a model compound to provide exemplary quantitative data. SCH772984 is a potent inhibitor of ERK1 and ERK2 with IC50 values of 4 nM and 1 nM, respectively, in cell-free assays.[2]
Signaling Pathway and Mechanism of Action
The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by cell surface receptors. Upon activation, RAS GTPases recruit and activate RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 then dually phosphorylate ERK1 and ERK2 on threonine and tyrosine residues within the conserved T-E-Y motif in the activation loop, leading to their activation.[1] Activated ERK then translocates to the nucleus to phosphorylate a multitude of substrate proteins, including transcription factors, regulating gene expression and cellular responses.
Allosteric inhibitors, such as this compound, bind to a pocket on the ERK2 enzyme that is distinct from the ATP-binding site. This binding event induces a conformational change in the protein that prevents its activation by MEK or inhibits its kinase activity towards its substrates, even if ATP is bound.[1] This mechanism can offer advantages in terms of selectivity and the ability to inhibit both the active and inactive forms of the enzyme.
References
Application Notes and Protocols for ERK2 allosteric-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a frequent event in a wide variety of human cancers, often driven by mutations in upstream components like RAS and BRAF, making ERK2 a compelling target for therapeutic intervention.[3][4] ERK2 allosteric-IN-1 is a selective, allosteric inhibitor of ERK2 with a reported IC50 of 11 μM in biochemical assays.[5] Allosteric inhibitors offer a distinct mechanism of action compared to traditional ATP-competitive inhibitors, binding to a site other than the active site and inducing a conformational change that reduces kinase activity.[1] This can lead to improved selectivity and potentially overcome resistance mechanisms associated with ATP-binding site mutations.[6]
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line-based research, including its mechanism of action, protocols for key experiments, and representative data from similar allosteric ERK2 inhibitors.
Mechanism of Action
The RAS-RAF-MEK-ERK signaling pathway transmits extracellular signals from cell surface receptors to the nucleus, culminating in the activation of transcription factors that regulate essential cellular processes.[4] In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and proliferation.[3] ERK2 is a central node in this cascade, activated via phosphorylation by MEK1/2. Activated ERK2 then phosphorylates a multitude of cytoplasmic and nuclear substrates, including the p90 ribosomal S6 kinase (RSK), which is a commonly used downstream marker of ERK activity.[2][3]
This compound binds to a pocket on the ERK2 enzyme distinct from the ATP-binding site. This binding event induces a conformational change in the protein that inhibits its catalytic activity, thereby blocking the phosphorylation of its downstream substrates and impeding the pro-proliferative signaling of the MAPK pathway.[1][5]
Data Presentation
Due to the limited availability of published data specifically for this compound in cancer cell lines, the following table summarizes quantitative data for other well-characterized allosteric ERK inhibitors, VX-11e and SCH772984, to provide a representative overview of the expected potency in cellular assays. It is crucial to empirically determine the optimal concentrations for this compound for each specific cell line and experiment.
| Inhibitor | Cancer Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | - | - | Biochemical Assay (ERK2) | 11,000 | [5] |
| VX-11e | HT-29 | Colon Carcinoma | Cell Proliferation | 48 | [7][8] |
| VX-11e | A549 | Non-Small Cell Lung Cancer | Cell Proliferation | 770 | [9] |
| VX-11e | DM122 | Melanoma | Cell Proliferation | 370 | [9] |
| SCH772984 | LOXIMV1 | Melanoma (BRAF V600E) | p-RSK Inhibition (Cellular) | <500 | [2][3] |
| SCH772984 | A375 | Melanoma (BRAF V600E) | p-ERK Inhibition (Cellular) | 86 | [10] |
| SCH772984 | HCT-116 | Colon Carcinoma (KRAS G13D) | Cell Proliferation | <500 | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines. These are generalized protocols based on established methods for other ERK inhibitors and should be optimized for your specific experimental setup.
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A starting concentration of 100 µM is recommended, with dilutions down to the nanomolar range.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 72-120 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for ERK Pathway Inhibition
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of ERK2 and its downstream substrate, RSK.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (Thr359/Ser363), anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct engagement of this compound with its target, ERK2, in a cellular context.[12][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Ultracentrifuge
-
Western blot materials (as described in Protocol 2)
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend in PBS.
-
Treat the cell suspension with a high concentration of this compound (e.g., 50-100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble ERK2 in each sample by Western blot, as described in Protocol 2, using an antibody against total ERK2.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble ERK2 (relative to the unheated control) against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
-
Disclaimer
The provided protocols and quantitative data are for guidance and are based on methodologies used for similar allosteric ERK inhibitors. Researchers must independently optimize experimental conditions, including inhibitor concentrations and incubation times, for their specific cancer cell lines and assays when working with this compound.
References
- 1. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ERK Inhibitor VIII, VX-11e - CAS 896720-20-0 - Calbiochem | 328011 [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by ERK2 allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this cascade is a hallmark of many human cancers, making its components prime targets for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal kinases in this pathway, and their activation via phosphorylation (p-ERK) is a key downstream event.
ERK2 allosteric-IN-1 is a selective, allosteric inhibitor of ERK2. Unlike ATP-competitive inhibitors that bind to the highly conserved kinase active site, allosteric inhibitors bind to a distinct, less conserved pocket on the enzyme. This binding induces a conformational change that prevents the kinase from adopting its active state, thereby inhibiting its function. This application note provides a detailed protocol for utilizing Western blotting to measure the inhibitory effect of this compound on ERK phosphorylation in a cellular context.
Signaling Pathway and Mechanism of Inhibition
The canonical ERK signaling cascade is initiated by extracellular signals, such as growth factors, which activate receptor tyrosine kinases. This leads to the sequential activation of Ras, Raf, and MEK. Activated MEK (a dual-specificity kinase) then phosphorylates ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to its activation. Activated p-ERK then translocates to the nucleus to phosphorylate transcription factors, altering gene expression.
This compound binds to a specific allosteric pocket on the ERK2 protein, distinct from the ATP-binding site. This binding event locks the kinase in an inactive conformation, preventing its phosphorylation by the upstream kinase MEK. Consequently, the downstream signaling cascade is halted.
Caption: The MAPK/ERK signaling cascade and the point of inhibition.
Experimental Protocol: Western Blot for p-ERK
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in ERK phosphorylation.
Cell Culture and Treatment
The optimal concentration and treatment time for this compound should be determined empirically through a dose-response and time-course experiment for each cell line. The reported in vitro IC50 is 11 µM, which can serve as a starting point for designing the experiment.[1]
-
Plate Cells : Seed cells in appropriate culture plates (e.g., 6-well plates) and grow until they reach 70-80% confluency.
-
Serum Starve (Optional) : To reduce basal p-ERK levels, you may serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment.
-
Pre-treat with Inhibitor : Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate Pathway : After inhibitor pre-treatment, stimulate the ERK pathway by adding a known agonist (e.g., EGF, FGF, PMA) at its optimal concentration and for the optimal time (e.g., 10-15 minutes). Include an unstimulated control and a stimulated/vehicle-only control.
-
Harvest Cells : Following stimulation, immediately place the plates on ice and proceed to cell lysis.
Cell Lysis and Protein Quantification
It is crucial to use buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Lysis Buffer Preparation : Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail. Keep all buffers and samples on ice.
-
Cell Lysis : Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification : Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification : Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize protein concentrations for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% or 4-12% gradient gel). Run the gel until adequate separation of proteins is achieved (ERK1 is ~44 kDa, ERK2 is ~42 kDa).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended over nitrocellulose for its durability, especially if stripping and re-probing is planned.
Immunoblotting and Detection
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using non-fat dry milk as a blocking agent, as its phosphoproteins can cause high background when probing for phosphorylated targets.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes : Repeat the washing step (Step 4.3).
-
Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the signal using a CCD camera-based imager or X-ray film.
Stripping and Re-probing for Total ERK
To confirm equal protein loading, it is essential to re-probe the same membrane for total ERK protein.
-
Stripping : Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Washing and Blocking : Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.
-
Re-probing : Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.
-
Detection : Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Analysis : Quantify band intensities using densitometry software. Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
Data Presentation: Quantitative Parameters
The following tables provide typical quantitative parameters for the Western blot protocol. Note that these are starting points and may require optimization.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Inhibitor Cocktail | Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (add fresh to lysis buffer) |
| 10x TBST | 1.37 M NaCl, 27 mM KCl, 250 mM Tris-HCl (pH 7.4), 1% Tween-20 |
| Blocking Buffer | 5% (w/v) BSA in 1x TBST |
| Antibody Dilution Buffer | 5% (w/v) BSA in 1x TBST |
| Mild Stripping Buffer | 1.5% Glycine, 0.1% SDS, 1% Tween-20, pH adjusted to 2.2 |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Recommended Dilution | Incubation Time |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000 | Overnight at 4°C |
| Total ERK1/2 | Mouse/Rabbit | 1:1000 - 1:2000 | 2 hours at RT or Overnight at 4°C |
| Anti-Rabbit IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | 1 hour at Room Temp |
| Anti-Mouse IgG, HRP-linked | Goat/Donkey | 1:2000 - 1:10000 | 1 hour at Room Temp |
Experimental Workflow Visualization
The following diagram illustrates the key steps of the Western blot protocol.
Caption: A step-by-step workflow for the Western blot experiment.
References
Application Notes and Protocols: X-ray Crystallography of ERK2 in Complex with Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a critical serine/threonine protein kinase that functions as an essential component of the Ras/Raf/MEK/ERK signaling pathway.[1][2] This cascade is pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Given its central role, aberrant activation of the ERK pathway is frequently implicated in various cancers, making ERK2 a prime target for therapeutic intervention.[1][2]
Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP-binding pocket, offer a promising avenue for achieving greater selectivity and novel mechanisms of action compared to traditional ATP-competitive inhibitors. X-ray crystallography is an indispensable tool for elucidating the structural basis of these allosteric interactions, providing high-resolution insights into inhibitor binding modes, conformational changes, and the mechanism of inhibition. This data is crucial for structure-based drug design and the development of next-generation cancer therapeutics.
ERK2 Signaling Pathway
The MAPK/ERK cascade is a multi-tiered enzymatic pathway that relays extracellular signals to the nucleus to control gene expression.[2] The core of this pathway involves a sequential activation of three kinases: Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[2][4] Upon stimulation by growth factors or other mitogens, activated Ras proteins recruit and activate Raf kinases at the cell membrane. Raf then phosphorylates and activates MEK1/2, which in turn are dual-specificity kinases that phosphorylate ERK2 on threonine and tyrosine residues (Thr185 and Tyr187), leading to its full activation.[2][4] Activated ERK2 can then translocate to the nucleus and phosphorylate a wide array of substrates, including transcription factors, to regulate cellular responses.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for select allosteric and ATP-competitive inhibitors of ERK2, along with crystallographic data from relevant structures deposited in the Protein Data Bank (PDB).
Table 1: Binding Affinity and Potency of Selected ERK2 Inhibitors
| Inhibitor | Type | Assay Value | Notes | Reference |
| FR180204 | ATP-Competitive | Kᵢ = 0.14 µM | An ERK-selective inhibitor.[5][6] | [5][6] |
| PEP | Allosteric Peptide | IC₅₀ < 100 µM | Binds to an allosteric site without interfering with ATP-competitive inhibitors.[7] | [7] |
| Compound 2507-8 | Allosteric (DRS) | Kᵢ ≈ 1-10 µM (est.) | Binds to the D-recruitment site (DRS).[8] | [8] |
| VTX11e | ATP-Competitive | - | Selects for the "R-state" conformation, allosterically coupling the active site to the activation loop.[9][10] | [9][10] |
| BIX02189 | ATP-Competitive | IC₅₀ = 59 nM (for ERK5) | While an ERK5 inhibitor, it highlights the potential for developing selective inhibitors targeting the MAPK family.[11] | [11] |
Note: The dissociation constant (Kd) measures binding affinity, while the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) measure the functional potency of an inhibitor.[12]
Table 2: X-ray Crystallography Data for ERK2-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-work / R-free | Binding Site | Reference |
| 7W5O | Compound 1 | 2.35 | 0.225 / 0.279 | Novel Allosteric Site | [13] |
| 5NGU | - | - | - | Used for structural comparison of the ATP binding pocket.[14] | [14] |
| 1TVO | - | - | - | Structure of non-mutated ERK2 used for docking studies.[6] | [6] |
| 4FUX | FR180204 derivative | 1.90 | 0.198 / 0.237 | ATP-Binding Site | [5] |
Experimental Protocols & Workflow
The determination of an ERK2-inhibitor co-crystal structure involves several key stages: protein expression and purification, crystallization of the complex, and subsequent X-ray diffraction data collection and analysis.
Experimental Workflow for Structure Determination
The overall process from gene expression to final structure solution is a multi-step workflow requiring careful execution and optimization at each stage.
Protocol 1: Recombinant Human ERK2 Expression and Purification
This protocol describes a common method for producing highly pure, unphosphorylated (inactive) human ERK2 in E. coli.
1. Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding N-terminally His-tagged human ERK2.[15][16]
-
Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 30°C until the optical density at 600 nm (OD₆₀₀) reaches ~0.8.[16]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[16]
-
Continue incubation for 4 hours at 30°C.[16]
-
Harvest the cells by centrifugation and store the pellet at -80°C.
2. Lysis and Affinity Chromatography (IMAC-I):
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate pH 7.8, 300 mM NaCl, 10% glycerol, 2 mM imidazole, 1 mM PMSF).[16]
-
Lyse the cells by sonication or using a chemical lysis reagent and clarify the lysate by high-speed centrifugation.[16]
-
Load the supernatant onto a Ni-NTA or Talon metal-affinity resin column pre-equilibrated with lysis buffer.[15][16]
-
Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[16][17]
-
Elute the His-tagged ERK2 protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[16]
3. Tag Cleavage and Purification (IMAC-II & IEX):
-
Pool the fractions containing ERK2 and dialyze against a low-salt buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 10% glycerol, 2 mM β-mercaptoethanol) to remove imidazole.[15]
-
Add His-tagged TEV (Tobacco Etch Virus) protease to cleave the N-terminal His-tag. Incubate overnight at 4°C.[15]
-
Pass the cleavage reaction mixture through the recharged Ni-NTA column. The untagged ERK2 will flow through, while the cleaved His-tag and the His-tagged TEV protease will bind to the resin.[17]
-
As a final polishing step, perform ion-exchange chromatography (IEX). Load the flow-through onto a Resource Q or Q-Sepharose column and elute with a linear NaCl gradient (e.g., 50-300 mM).[15][16]
-
Pool the fractions containing pure ERK2, concentrate to approximately 10 mg/mL, and store at -80°C.[15]
Protocol 2: Co-crystallization of ERK2 with an Allosteric Inhibitor
This protocol outlines the general steps for obtaining co-crystals using the sitting-drop vapor diffusion method.
1. Complex Formation:
-
Mix the purified, concentrated ERK2 protein with the allosteric inhibitor. The inhibitor should typically be in a 2 to 5-fold molar excess to ensure saturation of the binding site.[15]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
2. Crystallization Screening:
-
Use commercial or in-house prepared screens to test a wide range of crystallization conditions. Conditions often include various precipitants (e.g., polyethylene glycols of different molecular weights), buffers covering a range of pH values (e.g., 5.5 to 8.5), and various salts.[15]
-
Set up sitting-drop vapor diffusion plates. In each well, mix 1-2 µL of the ERK2-inhibitor complex with an equal volume of the reservoir solution.[15]
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
Monitor the drops regularly for crystal growth over several days to weeks. For example, single crystals of an ERK2-peptide complex have been reported to grow in 20–25%(w/v) PEG 6000 buffered with 0.1 M MIB pH 6.5.[15]
3. Crystal Optimization and Handling:
-
Once initial crystal "hits" are identified, perform optimization screens by varying the precipitant concentration, pH, and other additives to improve crystal size and quality.
-
For cryo-protection before data collection, soak the crystals in a solution containing the original mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol).
-
Harvest the cryo-protected crystals using a small loop and flash-cool them in liquid nitrogen.[18]
Protocol 3: X-ray Data Collection and Structure Determination
1. Data Collection:
-
Mount the flash-cooled crystal on a goniometer in a synchrotron X-ray beamline.
-
Collect a diffraction dataset by rotating the crystal in the X-ray beam. Modern detectors will collect hundreds of images.
2. Data Processing:
-
Process the raw diffraction images using software like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.
3. Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement (MR), using a previously determined structure of apo-ERK2 (e.g., PDB: 1TVO) as a search model.
-
Build the initial model of the ERK2-inhibitor complex into the resulting electron density map using software like Coot.[19] The inhibitor can be placed into clear, unambiguous difference density.
-
Refine the model against the experimental data using refinement software (e.g., PHENIX or REFMAC5). This is an iterative process of improving the model's fit to the data and its stereochemical properties.
-
Validate the final structure using tools like MolProbity to check for geometric and conformational soundness before depositing the coordinates and structure factors into the Protein Data Bank (PDB).
References
- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. sinobiological.com [sinobiological.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Identification of a selective ERK inhibitor and structural determination of the inhibitor-ERK2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. rcsb.org [rcsb.org]
- 14. Crystal Structure and Inhibitor Identifications Reveal Targeting Opportunity for the Atypical MAPK Kinase ERK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing the Binding of Allosteric Inhibitors to ERK2 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a common feature in many human cancers, making ERK2 a prime target for therapeutic intervention.[2][3] Allosteric inhibitors, which bind to sites distinct from the active site, offer a promising strategy for modulating ERK2 activity with high specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the binding of these allosteric inhibitors, providing detailed insights into their mechanism of action at an atomic level.[4]
This document provides detailed application notes and protocols for studying the interaction between ERK2 and a representative allosteric inhibitor, referred to herein as "allosteric-IN-1," using NMR spectroscopy.
ERK2 Signaling Pathway
The MAPK/ERK signaling pathway is a three-tiered kinase cascade initiated by extracellular stimuli such as growth factors and cytokines.[2][5] This cascade involves a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[2] In the canonical pathway, Ras activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK).[3] MEK1/2 then dually phosphorylates ERK1/2 on conserved threonine and tyrosine residues in the activation loop, leading to its activation.[2] Activated ERK2 can then translocate to the nucleus to phosphorylate a variety of transcription factors, or remain in the cytoplasm to regulate other cellular processes.[1][3]
References
Application Notes and Protocols for the Use of ERK2 allosteric-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. ERK2 allosteric-IN-1 is a selective, allosteric inhibitor of ERK2. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase, often leading to greater selectivity and a different pharmacological profile. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in xenograft mouse models of cancer.
Compound Information:
| Parameter | Value | Reference |
| Compound Name | This compound (also known as compound 1) | MedChemExpress |
| Mechanism of Action | Selective and allosteric inhibitor of ERK2 | MedChemExpress |
| In Vitro IC50 | 11 µM | MedChemExpress |
The ERK/MAPK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately driving cellular responses.
Caption: The ERK/MAPK signaling cascade and the inhibitory action of this compound.
Preclinical Evaluation in Xenograft Mouse Models
The following sections outline a generalized protocol for assessing the in vivo efficacy of this compound. Researchers should note that specific parameters such as vehicle formulation, dosing, and schedule will need to be empirically determined for this compound.
Experimental Workflow
A typical workflow for a xenograft study involves several key stages, from cell line selection to data analysis.
Caption: A generalized workflow for a preclinical xenograft study of an ERK inhibitor.
Materials and Reagents
-
Cell Line: A cancer cell line with a known dependency on the ERK pathway (e.g., carrying a BRAF or KRAS mutation).
-
Animals: Immunocompromised mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
This compound: Purity >98%.
-
Vehicle: To be determined based on the solubility and stability of the compound (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurements.
-
Standard laboratory equipment for cell culture, animal handling, and tissue processing.
Experimental Protocols
Protocol 1: Xenograft Tumor Establishment
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
Protocol 2: Treatment Administration
-
Note: A preliminary maximum tolerated dose (MTD) and pharmacokinetic (PK) study is highly recommended to determine the optimal dose and schedule for this compound.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a fresh formulation of this compound in the predetermined vehicle on each day of dosing.
-
Administer the compound to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily).
-
Administer an equal volume of the vehicle to the control group following the same schedule.
Protocol 3: Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of significant toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for pharmacodynamic analysis and the remainder fixed in formalin for histological examination.
Pharmacodynamic Analysis
To confirm target engagement in vivo, assess the phosphorylation status of ERK and its downstream targets in tumor lysates.
-
Homogenize a portion of the snap-frozen tumor tissue.
-
Perform Western blotting to detect levels of phosphorylated ERK (p-ERK) and total ERK.
-
Analyze the levels of a downstream substrate of ERK, such as phosphorylated RSK (p-RSK), to assess pathway inhibition.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | [Vehicle, Route, Schedule] | [Data] | N/A | [Data] |
| This compound | [Dose, Route, Schedule] | [Data] | [Data] | [Data] |
| Positive Control (Optional) | [Drug, Dose, Route, Schedule] | [Data] | [Data] | [Data] |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissue
| Treatment Group | Dosing Regimen | Mean p-ERK / Total ERK Ratio ± SEM | Percent Inhibition of p-ERK |
| Vehicle Control | [Vehicle, Route, Schedule] | [Data] | N/A |
| This compound | [Dose, Route, Schedule] | [Data] | [Data] |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in xenograft mouse models. Due to the novel nature of this allosteric inhibitor, careful dose-finding and pharmacokinetic studies are crucial for establishing an effective and well-tolerated treatment regimen. The successful application of these protocols will provide valuable insights into the therapeutic potential of this compound for the treatment of ERK-dependent cancers.
Application Notes and Protocols for AlphaLISA SureFire Ultra ERK1/2 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AlphaLISA® SureFire® Ultra™ assay is a highly sensitive, no-wash, bead-based immunoassay for the quantitative detection of phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2 in cell lysates.[1][2][3] This technology offers a superior alternative to traditional methods like Western blotting and conventional ELISAs, providing a streamlined workflow with high-throughput capabilities.[2] The assay is applicable to various research areas, including signal transduction pathway analysis, drug discovery, and screening of modulators of receptor activation.[2][4]
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are central components of the MAPK signaling pathway. This pathway regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of the ERK1/2 pathway is implicated in numerous diseases, most notably cancer.[7][8] The AlphaLISA SureFire Ultra assay for phospho-ERK1/2 allows for the precise measurement of the activation state of this critical pathway in response to various stimuli.
Assay Principle
The AlphaLISA SureFire Ultra assay is a sandwich immunoassay that utilizes two types of beads: Donor beads and Acceptor beads.[1][9] In the assay for phosphorylated ERK1/2, one antibody is biotinylated and captured by the streptavidin-coated Donor bead. The second antibody, specific for the phosphorylated epitope (Thr202/Tyr204), is tagged with a proprietary CaptSure™ agent and is captured by the CaptSure™-coated Acceptor bead.[1][2][10] When the phosphorylated ERK1/2 protein is present in the cell lysate, it brings the Donor and Acceptor beads into close proximity (within 200 nm).[1][11]
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 615 nm.[1][10] The intensity of the light emission is directly proportional to the amount of phosphorylated ERK1/2 in the sample.[1][2] A similar principle is applied for the detection of total ERK1/2, using a different pair of antibodies that recognize the protein regardless of its phosphorylation state.[1][12]
Key Features
-
No-Wash Protocol: Simplifies the workflow and reduces hands-on time.[2]
-
High Sensitivity and Wide Dynamic Range: Enables detection of low-level phosphorylation events.
-
Homogeneous Assay Format: All steps are performed in the same well, making it amenable to automation.[2]
-
Multiplexing Capability: Allows for the simultaneous measurement of phospho-ERK1/2 and total ERK1/2 from the same lysate sample for normalization.[4]
-
Compatibility: Can be used with both adherent and suspension cells, as well as tissue lysates.[9][12]
Signaling Pathway and Assay Workflow
ERK1/2 Signaling Pathway
The ERK1/2 signaling cascade is a highly conserved pathway initiated by the activation of receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), or other cell surface receptors.[5][7] This activation leads to the recruitment of adaptor proteins and the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1/2.[5][8] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine 202 and tyrosine 204, leading to their activation. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, or phosphorylate cytoplasmic substrates, ultimately controlling cellular responses.[6][7]
Caption: The ERK1/2 signaling cascade.
AlphaLISA SureFire Ultra Assay Workflow
The assay can be performed in either a one-plate or a two-plate protocol. The two-plate protocol is generally recommended as it allows for cell monitoring and the use of lysates for multiple target analysis.[3][12]
Caption: Two-plate AlphaLISA SureFire Ultra workflow.
Experimental Protocols
General Reagent Preparation
-
Lysis Buffer: Prepare 1X Lysis Buffer by diluting the 5X stock solution with deionized water.
-
Acceptor Mix: Prepare by diluting the Acceptor beads and Activation buffer in Reaction buffer as per the kit protocol.
-
Donor Mix: Prepare by diluting the Donor beads in Dilution buffer as per the kit protocol. Note: Donor beads are light-sensitive and should be handled in subdued light.
Protocol 1: Agonist-Induced ERK1/2 Phosphorylation in HEK293 Cells
This protocol describes the stimulation of ERK1/2 phosphorylation in Human Embryonic Kidney (HEK293) cells using Epidermal Growth Factor (EGF).
Materials:
-
HEK293 cells
-
Complete medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
EGF stock solution
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 kits
-
96-well tissue culture plate
-
384-well white OptiPlate™
-
Alpha-enabled plate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 40,000 cells per well in complete medium and incubate overnight at 37°C, 5% CO2.[3]
-
Carefully remove the medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 2 hours to starve the cells.[3]
-
Prepare serial dilutions of EGF in serum-free medium.
-
Add the EGF dilutions to the cells and incubate for 30 minutes at 37°C.[3] Include a vehicle control (serum-free medium without EGF).
-
Remove the medium and add 100 µL of 1X Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking (e.g., 350 rpm).[3]
-
Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.
-
Add 5 µL of the prepared Acceptor Mix to each well and incubate for 1 hour at room temperature.[3]
-
Add 5 µL of the prepared Donor Mix to each well, protect from light, and incubate for 1 hour at room temperature.[3]
-
Read the plate on an Alpha-enabled plate reader.
Protocol 2: Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation in HeLa Cells
This protocol details the inhibition of EGF-induced ERK1/2 phosphorylation in HeLa cells using the EGFR inhibitor AG1478.
Materials:
-
HeLa cells
-
Complete medium
-
AG1478 stock solution
-
EGF stock solution
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 kits
-
96-well tissue culture plate
-
384-well white OptiPlate™
-
Alpha-enabled plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 40,000 cells per well in complete medium and incubate overnight at 37°C, 5% CO2.[3]
-
Prepare serial dilutions of AG1478 in complete medium.
-
Add the AG1478 dilutions to the cells and incubate for 2 hours at 37°C.[3]
-
Prepare a solution of EGF in complete medium at a concentration that induces a submaximal response (e.g., 1 ng/mL).
-
Add the EGF solution to all wells (except for the unstimulated control) and incubate for 30 minutes at 37°C.[3]
-
Remove the medium and add 100 µL of 1X Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking (350 rpm).[3]
-
Follow steps 8-11 from Protocol 1 for the detection of p-ERK1/2.
Data Presentation
The following tables summarize representative quantitative data from experiments using the AlphaLISA SureFire Ultra ERK1/2 assay.
Table 1: Agonist-Induced ERK1/2 Phosphorylation
| Cell Line | Agonist | Treatment Time | EC50 | Signal to Background (S/B) Ratio | Reference |
| HEK293 | EGF | 30 min | ~1 ng/mL | >100 | [13] |
| Jurkat | Anti-CD3 | 5 min | ~100 ng/mL | >20 | [3] |
| PBMCs | PMA | 10 min | Not specified | ~15 | [3] |
| PBMCs | LPS | 10 min | Not specified | ~5 | [3] |
Table 2: Antagonist-Mediated Inhibition of ERK1/2 Phosphorylation
| Cell Line | Antagonist | Pre-incubation Time | Stimulus | IC50 | Reference |
| HeLa | AG1478 | 2 hours | 1 ng/mL EGF | ~10 nM | [3][13] |
Data Analysis
Data should be analyzed by calculating the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal to normalize for variations in cell number and protein expression. For dose-response curves, the data can be fitted to a four-parameter sigmoidal curve using appropriate software (e.g., GraphPad Prism) to determine EC50 or IC50 values. It is also recommended to include a positive control lysate provided with the kit in each experiment for quality control and troubleshooting.[2][14]
Troubleshooting
For a comprehensive troubleshooting guide, refer to the manufacturer's documentation. Common issues may include low signal, high background, or high well-to-well variability. Optimization of cell density, stimulation time, and serum starvation conditions may be necessary for each specific cell line and experimental setup.[1]
Conclusion
The AlphaLISA SureFire Ultra assay for ERK1/2 activity provides a robust, sensitive, and high-throughput method for studying the ERK1/2 signaling pathway. Its no-wash, homogeneous format makes it an ideal tool for academic research and drug discovery, enabling the rapid screening and characterization of compounds that modulate this critical cellular pathway.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. weichilab.com [weichilab.com]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. tgrbiosciences.com [tgrbiosciences.com]
- 12. revvity.com [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Studying ERK2 Allosteric-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many human cancers.[1][4] Extracellular signal-regulated kinase 2 (ERK2), a serine/threonine kinase, is a key downstream effector of this cascade.[2][5] Upon activation by MEK1/2, ERK2 phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular responses.[2][5][6] The central role of ERK2 in oncogenesis has made it an attractive target for cancer therapy.[4]
ERK2 allosteric-IN-1 is an allosteric inhibitor of ERK2, binding to a site distinct from the ATP-binding pocket. This mechanism offers potential advantages, including greater selectivity and the ability to overcome resistance mechanisms associated with ATP-competitive inhibitors.[7][8] These application notes provide a comprehensive guide for the experimental design and execution of studies to evaluate the efficacy of this compound. The protocols outlined below cover biochemical, cell-based, and in vivo assays to thoroughly characterize the inhibitor's potency, selectivity, and anti-tumor activity.
Signaling Pathway and Experimental Logic
The canonical ERK2 signaling pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of Ras, Raf, and MEK, which in turn phosphorylates and activates ERK2.[2][3] Activated ERK2 then translocates to the nucleus to regulate gene expression.[2][9] Our experimental approach is designed to interrogate the effect of this compound at key nodes of this pathway.
Caption: The ERK2 signaling cascade and the inhibitory action of this compound.
The experimental workflow will proceed from in vitro biochemical assays to more complex cell-based and in vivo models to provide a comprehensive understanding of the inhibitor's efficacy.
Caption: A stepwise experimental workflow for evaluating this compound.
Experimental Protocols
Biochemical Assays
Objective: To determine the in vitro potency and binding kinetics of this compound against purified ERK2 enzyme.
3.1.1. In Vitro Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ERK2.
-
Materials:
-
Protocol (using ADP-Glo™):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions.
-
Add 2 µL of a solution containing ERK2 and MBP to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[9]
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
3.1.2. Competitive Binding Assay
This assay confirms the allosteric binding mechanism by assessing the ability of this compound to compete with a known allosteric peptide inhibitor.[8]
-
Materials:
-
Recombinant ERK2
-
Fluorescently labeled allosteric peptide inhibitor (e.g., a labeled version of PEP)[8]
-
This compound
-
Assay buffer
-
Fluorescence polarization plate reader
-
-
Protocol:
-
In a suitable microplate, add a fixed concentration of recombinant ERK2 and the fluorescently labeled allosteric peptide.
-
Add serial dilutions of this compound.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
-
Calculate the Ki value from the competition curve.
-
Cell-Based Assays
Objective: To evaluate the efficacy of this compound in a cellular context, assessing its ability to inhibit the ERK2 signaling pathway and impact cell viability.
3.2.1. Western Blot Analysis of ERK2 Pathway Inhibition
This assay measures the phosphorylation status of ERK2 and its downstream substrate RSK to assess pathway inhibition.
-
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation or Calu-6 with KRAS mutation)[12][13]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-RSK (Ser380), anti-RSK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the IC₅₀ for p-ERK and p-RSK inhibition.
-
3.2.2. Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
-
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to the wells.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Efficacy Studies
Objective: To assess the anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in a preclinical animal model.
3.3.1. Xenograft Tumor Model
-
Materials:
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily (or as determined by PK studies).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition (TGI).
-
3.3.2. Pharmacodynamic (PD) Analysis in Tumors
-
Materials:
-
Tumor samples from the xenograft study
-
Lysis buffer
-
Western blot reagents as described in 3.2.1.
-
-
Protocol:
-
Collect tumors at different time points after the final dose of this compound.
-
Prepare tumor lysates.
-
Perform Western blot analysis for p-ERK, total ERK, p-RSK, and total RSK as described previously.
-
Correlate the level of target inhibition with drug concentration in the tumor (if PK data is available).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.
| Assay | Parameter | This compound | Control Inhibitor |
| Biochemical | |||
| In Vitro Kinase Assay | IC₅₀ (nM) | ||
| Competitive Binding | Ki (nM) | ||
| Cell-Based | |||
| p-ERK Inhibition | IC₅₀ (nM) | ||
| p-RSK Inhibition | IC₅₀ (nM) | ||
| Cell Viability (A375) | GI₅₀ (nM) | ||
| Cell Viability (Calu-6) | GI₅₀ (nM) | ||
| In Vivo | |||
| Xenograft (Calu-6) | TGI (%) at X mg/kg |
Mandatory Visualizations
Caption: Logical flow of experimental validation for this compound efficacy.
References
- 1. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Measuring the IC50 of ERK2 Allosteric-IN-1 in a Biochemical Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Allosteric-IN-1, a selective allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2). The protocol describes a luminescence-based biochemical assay suitable for high-throughput screening and inhibitor characterization. Additionally, this document outlines the necessary reagents, data analysis procedures, and provides visual representations of the ERK2 signaling pathway and the experimental workflow.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components, including ERK2, attractive targets for therapeutic intervention.[1] Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer potential advantages in terms of specificity and overcoming resistance to traditional ATP-competitive drugs.[2] Allosteric-IN-1 is a selective allosteric inhibitor of ERK2 with a reported IC50 of 11 μM.[3] Accurate and reproducible measurement of the IC50 value is crucial for the characterization and development of such inhibitors.
This protocol details the use of a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for the determination of inhibitor potency by measuring the reduction in signal in the presence of the inhibitor.
ERK2 Signaling Pathway and Allosteric Inhibition
The following diagram illustrates the canonical ERK signaling pathway and the mechanism of action for an allosteric inhibitor.
Materials and Reagents
| Reagent | Vendor | Catalog Number |
| Recombinant Human ERK2 (active) | BPS Bioscience | 40299 |
| Myelin Basic Protein (MBP) Substrate | BPS Bioscience | Custom |
| ATP, 10 mM | Promega | V9151 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Allosteric-IN-1 | MedChemExpress | HY-151648 |
| Kinase Buffer (5X) | BPS Bioscience | 79334 |
| Dithiothreitol (DTT), 1M | Sigma-Aldrich | D9779 |
| UltraPure™ DNase/RNase-Free Distilled Water | Thermo Fisher | 10977015 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well solid white plates | Corning | 3917 |
Equipment
-
Luminometer or multi-mode plate reader capable of reading luminescence
-
30°C incubator
-
Adjustable single and multichannel micropipettes
-
Sterile pipette tips
-
Reagent reservoirs
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as necessary for other plate formats.
Reagent Preparation
-
1X Kinase Buffer: Prepare 1X Kinase Buffer by diluting the 5X Kinase Buffer with UltraPure water. Add DTT to a final concentration of 1 mM.
-
ERK2 Enzyme Solution: Thaw the recombinant ERK2 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2.5 ng/µL) in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X Substrate/ATP mix in 1X Kinase Buffer. The final concentration of the Myelin Basic Protein (MBP) substrate should be at its Km or slightly above. For an allosteric inhibitor assay, it is recommended to use a high, saturating concentration of ATP (e.g., 1 mM) to ensure the assay is not biased against ATP-competitive inhibitors.
-
Allosteric-IN-1 Serial Dilutions: Prepare a 10 mM stock solution of Allosteric-IN-1 in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM). Then, prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stock 1:25 in 1X Kinase Buffer. This will result in a final DMSO concentration of 1% in the assay.
Assay Procedure
The following diagram outlines the experimental workflow for the IC50 determination.
-
Add Inhibitor: To the wells of a 96-well plate, add 5 µL of the 4X Allosteric-IN-1 serial dilutions. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Buffer containing 4% DMSO.
-
Add Enzyme: Add 10 µL of the 2X ERK2 enzyme solution to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start Kinase Reaction: Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume will be 20 µL.
-
Incubation: Mix the plate and incubate for 60 minutes at 30°C.
-
Stop Reaction and Detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence of the plate using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))
-
RLU_inhibitor = Luminescence signal from wells with inhibitor
-
RLU_no_inhibitor = Luminescence signal from the positive control (DMSO)
-
RLU_background = Luminescence signal from the negative control (no enzyme)
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Expected Results
The following table presents example data for a dose-response experiment with Allosteric-IN-1. The known IC50 value for this compound is approximately 11 µM.[3]
| Allosteric-IN-1 (µM) | Log [Inhibitor] | Average RLU | % Inhibition |
| 0 (No Inhibitor) | N/A | 1,500,000 | 0 |
| 0 (Background) | N/A | 50,000 | N/A |
| 100 | 2 | 100,000 | 96.6 |
| 50 | 1.7 | 250,000 | 86.2 |
| 25 | 1.4 | 500,000 | 69.0 |
| 12.5 | 1.1 | 780,000 | 50.3 |
| 6.25 | 0.8 | 1,100,000 | 27.6 |
| 3.125 | 0.5 | 1,300,000 | 13.8 |
| 1.56 | 0.2 | 1,450,000 | 3.4 |
| 0.78 | -0.1 | 1,480,000 | 1.4 |
When plotted, these data should yield a sigmoidal curve from which the IC50 value can be accurately determined.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-background ratio | Insufficient enzyme activity or incubation time. | Optimize enzyme concentration and/or increase reaction incubation time. |
| High variability between replicates | Pipetting errors or inadequate mixing. | Ensure accurate pipetting and proper mixing of reagents in the wells. |
| IC50 value significantly different from expected | Incorrect inhibitor concentration, inappropriate ATP concentration, or assay conditions. | Verify inhibitor stock concentration. Ensure a saturating ATP concentration is used for the allosteric inhibitor assay. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ERK2 Allosteric Inhibitor Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ERK2 allosteric inhibitors in cell culture experiments. The information is structured to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an ERK2 allosteric inhibitor?
A1: Extracellular signal-regulated kinase 2 (ERK2) is a key protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway regulates numerous cellular processes, including proliferation, differentiation, and survival.[2] Allosteric inhibitors of ERK2 bind to a site on the enzyme that is distinct from the ATP-binding pocket.[3][4] This binding induces a conformational change in the ERK2 protein, which in turn reduces its catalytic activity without competing with ATP.[3] This mechanism can offer higher specificity and potentially fewer off-target effects compared to ATP-competitive inhibitors.[3][4]
Q2: What is a typical starting concentration range for an ERK2 allosteric inhibitor in cell culture?
A2: The optimal concentration of an ERK2 allosteric inhibitor is highly dependent on the specific compound, the cell type being used, and the experimental conditions. As a general starting point, it is advisable to perform a dose-response experiment. Based on published data for various ERK inhibitors, a broad range to test could be from 10 nM to 10 µM.[5][6] It is crucial to determine the IC50 value (the concentration that inhibits 50% of ERK2 activity) for your specific inhibitor and cell line to select an appropriate working concentration.
Q3: How can I verify that the ERK2 inhibitor is working in my cells?
A3: The most common method to assess the efficacy of an ERK2 inhibitor is to measure the phosphorylation status of ERK2 and its downstream targets. Upon activation, ERK1 and ERK2 are phosphorylated at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[7] A successful inhibition will result in a decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2). This can be measured by various techniques, including Western blotting, ELISA, or immunofluorescence, using antibodies specific for the phosphorylated forms of the proteins.[8][9] Additionally, assessing the phosphorylation of downstream targets of ERK, such as p90 ribosomal S6 kinase (RSK), can also confirm the inhibitor's effect.[7]
Q4: What are the potential off-target effects or cellular toxicity of ERK2 inhibitors?
A4: While allosteric inhibitors are designed for higher specificity, off-target effects and cellular toxicity are still possible, especially at higher concentrations.[3] The MAPK/ERK pathway is fundamental to many normal physiological processes, and its systemic inhibition can lead to adverse effects.[3] It is essential to perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional experiments to determine the cytotoxic concentration of the inhibitor for your specific cell line. If you observe significant cell death at concentrations required for ERK2 inhibition, consider using a lower concentration or a different inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of ERK2 phosphorylation observed. | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. Increase the concentration of the inhibitor. |
| Inhibitor is inactive. | Check the storage conditions and expiration date of the inhibitor. Test a fresh batch of the inhibitor. | |
| Cell line is resistant to the inhibitor. | Some cell lines may have mutations that confer resistance.[10] Consider using a different cell line or a combination of inhibitors.[3] | |
| Significant cell death observed. | Inhibitor concentration is too high, leading to toxicity. | Perform a cell viability assay to determine the cytotoxic concentration. Use a lower, non-toxic concentration of the inhibitor. |
| The inhibitor has off-target effects. | If toxicity persists at effective concentrations, consider screening other ERK2 inhibitors with different chemical scaffolds. | |
| Variability in results between experiments. | Inconsistent cell culture conditions. | Standardize cell seeding density, growth phase, and serum conditions. Ensure cells are not passaged too many times. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of the inhibitor and aliquot for single use to avoid freeze-thaw cycles. Ensure complete solubilization. |
Quantitative Data Summary
The following table summarizes the IC50 values for several known ERK1/2 inhibitors to provide a reference for expected potency. Please note that these values were determined in specific assays and may differ in your experimental setup.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK2) | Reference |
| SCH772984 | ERK1/2 | 4 nM | 1 nM | [5] |
| MK-8353 | ERK1/2 | 4 nM | 1 nM | [11] |
| GDC-0994 | ERK1/2 | 6.1 nM | 3.1 nM | [11] |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM | 5 nM | [11] |
| KO-947 | ERK1/2 | - | 10 nM | [5] |
| Dodoviscin A | ERK2 | - | 10.79 µM | [6] |
Experimental Protocols
Protocol 1: Dose-Response Determination using Western Blot
This protocol outlines the steps to determine the optimal concentration of an ERK2 inhibitor by measuring the inhibition of ERK1/2 phosphorylation.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal ERK activity, you may serum-starve the cells for 4-24 hours prior to stimulation.
-
Inhibitor Treatment: Prepare a series of dilutions of your ERK2 allosteric inhibitor (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Pre-treat the cells with the inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a known activator of the ERK pathway (e.g., EGF, PMA, or serum) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each condition. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the ERK2 inhibitor.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with the same range of inhibitor concentrations used in the dose-response experiment for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
Caption: The canonical MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. sinobiological.com [sinobiological.com]
- 3. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ERK2 allosteric-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with ERK2 allosteric-IN-1, with a particular focus on its solubility.
Troubleshooting Guide: Insolubility Issues
Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?
A1: Insolubility can be a significant hurdle in experiments involving small molecule inhibitors. If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps.
-
Warming the Solution: Gently warming the solution to 30-40°C can aid in the dissolution of the compound.
-
Sonication: Using a sonicator bath can help to break up any precipitate and facilitate dissolution.
-
Fresh Solvent: Ensure that you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of many compounds[1].
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this problem:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 1% or lower in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity[3].
-
Intermediate Dilution Steps: Instead of diluting your concentrated DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a co-solvent or in your assay buffer with a higher tolerance for DMSO.
-
Pluronic F-68: This non-ionic surfactant can be added to your aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Serum in Cell Culture Media: If you are performing a cell-based assay, the presence of serum in the culture medium can help to solubilize the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While a specific datasheet with solubility data for this compound is not publicly available, the general recommendation for similar kinase inhibitors is to use high-quality, anhydrous DMSO to prepare concentrated stock solutions[1][2]. For example, the ERK inhibitor TCS ERK 11e is soluble in DMSO at approximately 25 mg/ml[4].
Q2: At what concentration should I prepare my stock solution?
A2: It is advisable to prepare a high-concentration stock solution, typically in the range of 10-50 mM in DMSO. This allows for small volumes to be used in your experiments, minimizing the final concentration of the organic solvent.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of Selected ERK Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility | Reference |
| FR 180204 | DMSO | 65 mg/mL | [1] |
| FR 180204 | Ethanol | 2 mg/mL | [1] |
| SCH 772984 | DMSO | ~1 mg/mL | [2] |
| SCH 772984 | DMF | ~2 mg/mL | [2] |
| SCH 772984 | 1:5 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
| TCS ERK 11e | DMSO | ~25 mg/mL | [4] |
| TCS ERK 11e | Ethanol | ~1 mg/mL | [4] |
| TCS ERK 11e | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [4] |
Note: This table provides solubility data for other ERK inhibitors as a reference due to the lack of specific public data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: General Biochemical Kinase Assay for ERK2 Inhibition
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT[5].
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%[3].
-
Enzyme and Substrate Preparation: Dilute the active ERK2 enzyme and its substrate (e.g., Myelin Basic Protein) in the kinase reaction buffer to the desired concentrations.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a suitable assay plate (e.g., 384-well low volume plate)[5].
-
Initiate the Reaction: Add the enzyme and substrate/ATP mixture to the wells to start the kinase reaction[5].
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes)[5].
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production[5].
Protocol 3: General Cell-Based ERK Phosphorylation Assay
This protocol provides a general framework for assessing the effect of this compound on ERK phosphorylation in a cellular context.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free or low-serum medium and incubate for several hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a known ERK activator (e.g., EGF, PMA) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Detection of Phospho-ERK: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as Western blotting, ELISA, or a homogeneous assay like AlphaScreen SureFire[6].
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. promega.com [promega.com]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of ERK2 allosteric-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ERK2 allosteric-IN-1. The information is designed to help users overcome common challenges and interpret experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 1) is a selective, allosteric inhibitor of Extracellular signal-regulated kinase 2 (ERK2).[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase.[3] This binding event induces a conformational change in ERK2 that modulates its activity. Allosteric inhibitors often offer higher selectivity compared to ATP-competitive inhibitors due to the lower conservation of allosteric sites across the kinome.[3]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 11 μM for ERK2.[1][2]
Q3: What are the known off-targets of this compound?
A3: While a comprehensive kinase panel screen for this compound is not publicly available, allosteric inhibitors are generally designed for high selectivity. The primary publication on this compound highlights its high selectivity against the closely related p38α MAPK. Researchers should be aware that off-target effects are still possible and should be empirically determined for their specific experimental system.
Q4: How can I assess the on-target activity of this compound in my cells?
A4: The most common method is to measure the phosphorylation status of ERK1/2's direct downstream substrates, such as p90 ribosomal S6 kinase (RSK). A decrease in the phosphorylation of RSK at relevant sites (e.g., Thr359/Ser363) upon treatment with this compound would indicate on-target activity. This is typically assessed by Western blotting.
Q5: What is the recommended solvent and storage condition for this compound?
A5: For specific solubility and storage instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or weak inhibition of ERK2 signaling (e.g., p-RSK levels unchanged) | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles. | - Use a fresh aliquot of the inhibitor. - Confirm inhibitor integrity via analytical methods if possible. |
| Low Effective Concentration: The IC50 value is a starting point. Cellular permeability and experimental conditions can affect the required concentration. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup. | |
| Cell Line Insensitivity: Some cell lines may have compensatory signaling pathways that bypass the need for ERK2 activity. | - Confirm that the ERK pathway is active and essential for the observed phenotype in your cell line. - Consider using a positive control inhibitor with a known mechanism of action. | |
| Unexpected or Off-Target Effects Observed | Inhibition of Other Kinases: Despite high selectivity, off-target inhibition can occur, especially at higher concentrations. | - Perform a kinase selectivity screen to identify potential off-target interactions. - Use the lowest effective concentration of the inhibitor. - Validate key findings using a structurally distinct ERK2 inhibitor or genetic approaches (e.g., siRNA, CRISPR). |
| Compound Cytotoxicity: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to cells. | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor and the solvent. - Ensure the final DMSO concentration is below a non-toxic level (typically <0.5%). | |
| Variability in Experimental Results | Inconsistent Cell Culture Conditions: Differences in cell density, serum concentration, or passage number can affect signaling pathways. | - Standardize cell culture protocols. - Use cells within a consistent passage number range. - Ensure consistent cell seeding density and serum conditions. |
| Inconsistent Inhibitor Treatment: Variations in treatment duration or inhibitor concentration. | - Ensure accurate and consistent inhibitor dilution and application. - Optimize and standardize the treatment time for your specific experiment. |
Data Summary
Table 1: Potency of this compound
| Target | IC50 (μM) |
| ERK2 | 11 |
Data obtained from MedChemExpress and cited literature.[1][2]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified ERK2 enzyme. Specific components and concentrations may need to be optimized.
-
Prepare Kinase Reaction Buffer: A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare Reagents:
-
ERK2 Enzyme: Dilute purified active ERK2 to the desired concentration in kinase reaction buffer.
-
Substrate: Use a known ERK2 substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate. Dilute to the desired concentration in kinase reaction buffer.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of ERK2 for ATP if determining IC50 values.
-
This compound: Prepare a serial dilution of the inhibitor in DMSO.
-
-
Assay Procedure:
-
Add kinase reaction buffer to the wells of a microplate.
-
Add the inhibitor at various concentrations (and a DMSO control).
-
Add the ERK2 enzyme and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect substrate phosphorylation using a suitable method, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based Assay: Using a phospho-specific antibody in a TR-FRET or ELISA format.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylated and Total ERK
This protocol is for assessing the effect of this compound on ERK phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified time (e.g., 4-24 hours) to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known activator of the ERK pathway (e.g., EGF, FGF, PMA) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total ERK:
-
After detecting p-ERK, the membrane can be stripped of antibodies using a stripping buffer.
-
Wash the membrane thoroughly.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2 as a loading control.
-
Follow the same detection steps as for p-ERK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Visualizations
References
- 1. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel, dual mechanism ERK inhibitors by affinity selection screening of an inactive kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
ERK2 allosteric-IN-1 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ERK2 allosteric-IN-1 in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
For long-term storage, it is advisable to dissolve this compound in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO). Stock solutions in DMSO can typically be stored at -20°C or -80°C. Before use in aqueous buffers, allow the stock solution to equilibrate to room temperature to prevent precipitation.
Q2: How stable is this compound in common aqueous buffers like PBS, Tris, and HEPES?
While specific stability data for this compound in these buffers is not publicly available, the stability of small molecules in aqueous solutions is influenced by several factors including pH, temperature, and the presence of nucleophiles.[1] It is crucial to empirically determine the stability in your specific experimental buffer and conditions.
Q3: Can I use RIPA buffer for cell lysis when studying the effects of this compound?
Yes, RIPA buffer can be used for cell lysis. However, be aware that RIPA buffer contains detergents (e.g., SDS, sodium deoxycholate) that can denature proteins and may interfere with downstream applications that require native protein conformations.[2][3][4] The components of RIPA buffer could also potentially affect the stability of the inhibitor. It is recommended to add the inhibitor to the lysate immediately before your assay or to validate its stability in RIPA buffer over the time course of your experiment.
Q4: What are the primary factors that can affect the stability of this compound in my experiments?
Several factors can impact the stability of small molecules in solution:
-
pH: The pH of the buffer can influence the rate of hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation or precipitation. It is best to aliquot stock solutions into smaller, single-use volumes.
-
Buffer Components: Some buffer components may react with the small molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | Degradation of the inhibitor in the experimental buffer. | Perform a stability study of the inhibitor in your buffer at the experimental temperature and time points. Analyze the samples by HPLC or LC-MS to quantify the amount of intact inhibitor remaining. |
| Precipitation of the inhibitor in the aqueous buffer. | Visually inspect the solution for any precipitate. Determine the solubility of the inhibitor in your buffer. Consider adjusting the final concentration or the percentage of co-solvent (e.g., DMSO) in the final assay medium. | |
| High background or non-specific effects observed | Aggregation of the inhibitor in the assay buffer. | Use dynamic light scattering (DLS) to check for aggregation. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to your buffer to improve solubility and prevent aggregation. |
| Reaction of the inhibitor with buffer components. | Review the chemical structure of the inhibitor and the composition of your buffer for potential incompatibilities. If a reaction is suspected, consider using an alternative buffer system. | |
| Variability between experiments | Inconsistent preparation of inhibitor working solutions. | Prepare fresh working solutions from a validated stock for each experiment. Ensure the stock solution is fully thawed and mixed before dilution. |
| Degradation of the stock solution. | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Periodically check the purity of the stock solution by HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to determine the stability of this compound in a chosen experimental buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the experimental solution by diluting the stock solution into the chosen experimental buffer to the final working concentration.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the experimental solution, dilute it with the mobile phase to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline measurement.
-
Incubate the experimental solution under the desired experimental conditions (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot and process it as in step 3.
-
Analyze the samples by HPLC. The percentage of this compound remaining at each time point can be calculated by comparing the peak area to the T0 sample.
Protocol 2: Assessing the Stability of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a more sensitive and specific method for stability assessment, particularly for identifying degradation products.
Materials:
-
Same as for the HPLC protocol.
-
LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Follow steps 1-5 of the HPLC protocol.
-
Analyze the samples by LC-MS. Use a method that allows for the quantification of the parent compound (this compound) and the identification of any potential degradation products.[5]
-
Data Analysis: The stability is determined by the decrease in the parent compound's signal over time. The mass-to-charge ratio (m/z) of new peaks can be used to hypothesize the structure of degradation products.
Data Presentation
Table 1: Common Experimental Buffers
| Buffer | Typical pH Range | Key Characteristics | Potential Considerations for Small Molecules |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Isotonic and non-toxic to most cells. | Phosphate ions can sometimes interact with divalent cations. |
| Tris-HCl | 7.0 - 9.0 | pH is temperature-dependent. | Tris contains a primary amine that can be reactive. |
| HEPES | 6.8 - 8.2 | pH is less sensitive to temperature changes than Tris. | Generally considered more inert than Tris. |
| RIPA Buffer | ~7.4 | Contains strong detergents for efficient cell lysis. | Detergents can cause denaturation and may affect small molecule stability and activity.[6] |
Table 2: Hypothetical Stability Data for this compound in Different Buffers at 37°C (Example)
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 7.4) | % Remaining in HEPES (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 99 |
| 4 | 92 | 85 | 96 |
| 8 | 85 | 70 | 91 |
| 24 | 60 | 45 | 80 |
Note: This is example data and should be experimentally determined.
Visualizations
Caption: The ERK/MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting Unexpected Results with ERK2 allosteric-IN-1
Welcome to the technical support center for ERK2 allosteric-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to help troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound (also referred to as compound 1) is a selective, allosteric inhibitor of ERK2 with an IC50 of 11 μM.[1] It is designed to bind to a site on the ERK2 protein that is distinct from the ATP-binding pocket, inducing a conformational change that inhibits its kinase activity.[2] The expected outcome of treating cells with this compound is a dose-dependent decrease in the phosphorylation of downstream ERK2 substrates, such as RSK, and subsequent effects on cellular processes regulated by the MAPK/ERK pathway, such as proliferation and survival.
Q2: My Western blot shows no change or an increase in p-ERK levels after treatment with this compound. Is the inhibitor not working?
This is a common and important observation with some kinase inhibitors. An increase in the phosphorylation of ERK itself (p-ERK) can occur due to a feedback mechanism. Inhibition of ERK activity can relieve the negative feedback loops that normally suppress upstream kinases like MEK.[3][4] This leads to increased MEK activity and consequently, increased phosphorylation of ERK, even though the ERK kinase itself is inhibited. Therefore, it is crucial to assess the phosphorylation of a downstream substrate of ERK, such as RSK, to determine the true inhibitory effect of this compound.
Q3: I am observing less of an effect on cell viability than expected based on the IC50 for ERK2 inhibition. Why might this be?
Several factors can contribute to a discrepancy between the biochemical IC50 and the cellular effect on viability:
-
Cellular Context: The dependence of a particular cell line on the ERK2 signaling pathway for survival varies. Cells with alternative survival pathways may be less sensitive to ERK2 inhibition.
-
Drug Efflux: Cells may actively pump the inhibitor out, reducing its intracellular concentration.
-
Activation of Alternative Pathways: Inhibition of the ERK pathway can sometimes lead to the activation of other pro-survival signaling pathways, such as the PI3K/AKT pathway, which can compensate for the loss of ERK signaling and maintain cell viability.
-
Incomplete Inhibition: The concentration of the inhibitor used may not be sufficient to achieve a sustained and complete inhibition of ERK2 activity in a cellular context.
Q4: My cells have developed resistance to this compound over time. What are the potential mechanisms?
Acquired resistance to MAPK pathway inhibitors is a known phenomenon. Potential mechanisms include:
-
Mutations in ERK2: Mutations in the gene encoding ERK2 (MAPK1) can arise that prevent the allosteric inhibitor from binding effectively while potentially maintaining kinase activity.[5][6][7]
-
Amplification of ERK2: Increased expression of the target protein can overcome the inhibitory effect of the compound.
-
Bypass Pathways: Upregulation of other signaling pathways that can drive cell proliferation and survival independently of ERK2.[8]
-
Upregulation of Upstream Activators: Increased activity of upstream components of the MAPK pathway, such as RAS or RAF, can lead to a stronger signal that overcomes the inhibition.
Troubleshooting Guide
Unexpected Western Blot Results
| Observation | Potential Cause | Recommended Action |
| No decrease in p-ERK, or an increase in p-ERK | Feedback activation of upstream kinases (e.g., MEK). | - Assess phosphorylation of a downstream ERK2 substrate (e.g., p-RSK) to confirm ERK2 inhibition.- Perform a dose-response and time-course experiment. |
| High background or non-specific bands | - Antibody issues (non-specific binding, wrong concentration).- Insufficient blocking or washing. | - Validate the specificity of your primary antibodies.- Optimize antibody concentrations.- Ensure adequate blocking (e.g., 5% BSA or milk in TBST) and thorough washing steps. |
| Weak or no signal for p-ERK or total ERK | - Inefficient protein transfer.- Low protein concentration.- Antibody inactivity. | - Confirm successful protein transfer using Ponceau S staining.- Ensure you are loading sufficient protein (20-40 µg of total cell lysate is a good starting point).- Use fresh antibody dilutions and ensure proper storage of antibodies. |
Unexpected Cell Viability Assay Results
| Observation | Potential Cause | Recommended Action |
| Higher than expected cell viability | - Cell line is not highly dependent on the ERK pathway.- Insufficient inhibitor concentration or treatment duration.- Activation of compensatory survival pathways. | - Confirm ERK2 inhibition by Western blot (p-RSK levels).- Perform a dose-response experiment with a wider concentration range.- Investigate the activation of other pathways (e.g., PI3K/AKT) by Western blot. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor treatment time.- Issues with the viability assay reagent. | - Ensure consistent cell seeding and treatment protocols.- Check the expiration date and proper storage of your viability assay reagents.- Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol is for analyzing the phosphorylation status of ERK1/2 and total ERK1/2 levels in cell lysates.
1. Cell Lysis: a. Culture and treat cells with this compound at the desired concentrations and for the desired time. b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a suitable method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per well onto an SDS-PAGE gel (10% or 12% acrylamide is suitable for ERK). c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. (Optional) Stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
4. Stripping and Re-probing for Total ERK: a. After imaging for p-ERK, the membrane can be stripped to remove the antibodies. b. Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a lab-prepared buffer) for 15-30 minutes at room temperature. c. Wash the membrane thoroughly with TBST. d. Block the membrane again for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against total ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and detection steps as described above.
In Vitro ERK2 Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on ERK2 kinase activity.
1. Reagents and Setup: a. Recombinant active ERK2 enzyme. b. Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 5 mM MgCl2). c. Substrate for ERK2 (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate). d. ATP solution. e. This compound at various concentrations. f. A method for detecting phosphorylation (e.g., radioactive [γ-32P]ATP and phosphocellulose paper, or a luminescence-based assay like ADP-Glo™).[9][10]
2. Assay Procedure (example using radioactive detection): a. Prepare a reaction mixture containing kinase assay buffer, recombinant ERK2, and the ERK2 substrate. b. Add this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding [γ-32P]ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow the cells to adhere and grow for 24 hours.
2. Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (DMSO). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Add MTT solution (final concentration of 0.5 mg/mL) to each well.[1] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
4. Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1] c. Shake the plate gently for 15 minutes to ensure complete solubilization. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Caption: Canonical MAPK/ERK2 Signaling Pathway.
Caption: Troubleshooting workflow for unexpected results.
Caption: Mechanism of ERK2 allosteric inhibition.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Identification of a novel target site for ATP-independent ERK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Technical Support Center: Enhancing the Potency of ERK2 Allosteric-IN-1 Derivatives
Welcome to the technical support center for researchers working with ERK2 allosteric-IN-1 and its derivatives. This resource provides essential information, troubleshooting guides, and detailed protocols to help you successfully design and execute your experiments, and ultimately enhance the potency of your ERK2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your research with this compound derivatives.
Q1: My this compound derivative has poor solubility. How can I prepare it for my experiments?
A1: Poor solubility is a common challenge. Here are some steps to address it:
-
Solvent Selection: this compound is often soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Sonication: If the compound doesn't fully dissolve, gentle sonication in a water bath can aid dissolution.
-
Warming: Gentle warming (e.g., to 37°C) can also improve solubility, but be cautious of potential compound degradation. Always check the compound's stability at elevated temperatures.
-
Final Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) to avoid off-target effects on your cells or enzyme.[1] A high concentration of DMSO can affect signaling pathways, including ERK1/2 activation.
Q2: I'm not seeing any inhibition of ERK2 activity in my biochemical assay. What could be the problem?
A2: Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the identity and purity of your compound using methods like LC-MS and NMR. Ensure it has not degraded during storage.
-
Enzyme Activity: Confirm that your recombinant ERK2 enzyme is active using a known ATP-competitive inhibitor as a positive control.
-
Assay Conditions:
-
ATP Concentration: Allosteric inhibitors are non-competitive with ATP.[2][3] However, ensuring the ATP concentration is at or near the Km of the enzyme for ATP can provide a consistent baseline for activity.
-
Incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient amount of time to allow for binding before initiating the kinase reaction.
-
Buffer Components: Check for any components in your assay buffer that might interfere with the inhibitor's activity, such as high concentrations of detergents.
-
-
Mechanism of Action: Remember that allosteric inhibitors bind to a site distinct from the ATP pocket.[2][3] Their mechanism might involve stabilizing an inactive conformation of the kinase.[4] The assay readout must be sensitive to this change.
Q3: My results from the cellular assay (Western blot for p-ERK) are inconsistent. What are some common pitfalls?
A3: Inconsistent Western blot results for phosphorylated ERK (p-ERK) can be frustrating. Here are some tips for improving reproducibility:
-
Cell Synchronization: For some experiments, synchronizing the cell cycle can reduce variability in baseline ERK signaling.
-
Stimulation Time Course: The timing of growth factor or agonist stimulation to induce ERK phosphorylation is critical. Perform a time-course experiment to determine the peak of p-ERK expression in your cell line.
-
Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of ERK.
-
Loading Controls: Always use a reliable loading control, such as total ERK or a housekeeping protein like GAPDH or β-actin, to normalize your p-ERK signal.[5]
-
Antibody Quality: Use high-quality, validated antibodies for both p-ERK and total ERK.
Q4: I'm observing the development of resistance to my ERK2 allosteric inhibitor in my long-term cell culture experiments. What are the potential mechanisms?
A4: Acquired resistance is a known challenge in targeting the MAPK pathway.[6][7][8][9] Potential mechanisms include:
-
On-Target Mutations: Mutations in the ERK2 gene itself can alter the allosteric binding site, reducing the inhibitor's affinity.
-
Upregulation of Upstream Signaling: Cells may compensate for ERK2 inhibition by upregulating upstream components of the MAPK pathway, such as RAS or RAF.[7]
-
Activation of Bypass Pathways: Other signaling pathways, like the PI3K/AKT pathway, can be activated to promote cell survival and proliferation, bypassing the need for ERK signaling.
-
Amplification of ERK2: Increased expression of the ERK2 protein can overcome the effects of the inhibitor.[9]
Quantitative Data: Potency of ERK2 Allosteric Inhibitors
This table summarizes the inhibitory potency of this compound and other relevant ERK inhibitors. This data can serve as a benchmark for your own derivatives.
| Compound Name | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | ERK2 | IC50: 11 µM | Biochemical | [10] |
| FR180204 | ERK1, ERK2 | Ki: 0.31 µM (ERK1), 0.14 µM (ERK2) | Biochemical | [11] |
| GDC-0994 | ERK1, ERK2 | IC50: 6.1 nM (ERK1), 3.1 nM (ERK2) | Biochemical | [12] |
| Temuterkib (LY3214996) | ERK1, ERK2 | IC50: 5 nM (both) | Biochemical | |
| Ulixertinib (BVD-523) | ERK1, ERK2 | Ki: 0.3 nM (ERK1), 0.04 nM (ERK2) | Biochemical | |
| KO-947 | ERK1/2 | IC50: 10 nM | Biochemical | [3] |
Detailed Experimental Protocols
Here you will find step-by-step methodologies for key experiments used to evaluate the potency and efficacy of this compound derivatives.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a 384-well plate format using the Promega ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
This compound derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of your ERK2 inhibitor in 100% DMSO. Then, dilute the compounds to their final desired concentrations in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]
-
Enzyme and Substrate Preparation: Dilute the ERK2 enzyme and MBP substrate in Kinase Buffer to the desired concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
-
Add 2 µL of the diluted ERK2 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ERK Inhibition
This protocol details the detection of ERK1/2 phosphorylation in cultured cells treated with an ERK2 allosteric inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a BRAF or RAS mutation)
-
Cell culture medium and supplements
-
This compound derivative (dissolved in DMSO)
-
Growth factor or agonist for stimulating the MAPK pathway (e.g., EGF, PMA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse or rabbit anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 2-4 hours before treatment.
-
Pre-treat the cells with various concentrations of your ERK2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-15 minutes to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of ERK2 allosteric inhibitors on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound derivative (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells per well). Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your ERK2 inhibitor or vehicle (DMSO). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and the desired endpoint.
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Mandatory Visualizations
MAPK/ERK Signaling Pathway
This diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention for ERK2 allosteric inhibitors.
Caption: The MAPK/ERK signaling cascade and the site of allosteric inhibition.
Experimental Workflow for Potency Determination
This workflow outlines the key experimental stages for assessing the potency of novel this compound derivatives.
Caption: Workflow for evaluating the potency of ERK2 allosteric inhibitors.
Logical Relationship: Factors Influencing Inhibitor Potency
This diagram illustrates the key factors that contribute to the overall potency and efficacy of an ERK2 allosteric inhibitor.
Caption: Key determinants for enhancing ERK2 allosteric inhibitor potency.
References
- 1. Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2 [elifesciences.org]
- 2. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. graphviz.org [graphviz.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. youtube.com [youtube.com]
- 11. Identification of Allosteric Inhibitors of p21-Activated Kinase | Springer Nature Experiments [experiments.springernature.com]
- 12. Computational design, chemical synthesis, and biological evaluation of a novel ERK inhibitor (BL-EI001) with apoptosis-inducing mechanisms in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in ERK2 allosteric-IN-1 cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using A-431 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is A-431 and what is its primary application in cell-based assays?
A-431 is a human epidermoid carcinoma cell line known for its high expression of the Epidermal Growth Factor Receptor (EGFR). This characteristic makes it a valuable model for studying EGFR signaling pathways and for screening potential inhibitors of this pathway, which is often dysregulated in various cancers.
Q2: What are the key characteristics of A-431 cells that I should be aware of for my experiments?
| Characteristic | Description |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| EGFR Expression | High (approximately 2 x 10^6 receptors per cell) |
| Doubling Time | Approximately 100 hours |
| Cancer Type | Epidermoid Carcinoma (Skin) |
Q3: How does EGF stimulation affect A-431 cells at different concentrations?
Interestingly, the response of A-431 cells to Epidermal Growth Factor (EGF) is biphasic. At low concentrations (e.g., <10 ng/mL), EGF stimulates cell proliferation. However, at higher, saturating concentrations (e.g., >100 ng/mL), EGF can induce an inhibitory effect on their growth. This is an important consideration when designing experiments to study EGFR signaling and inhibition.
Q4: What are some common artifacts to watch out for when using A-431 cells in inhibitor screening assays?
Potential artifacts include:
-
Paradoxical activation: Some inhibitors, particularly at specific concentrations, can paradoxically increase the activity of the signaling pathway they are intended to block.
-
Off-target effects: The inhibitor may affect other kinases or signaling pathways, leading to misleading results.
-
Cell health variability: Inconsistent cell health and density can lead to significant variations in assay results.
-
Reagent-related issues: Problems with antibody specificity, reagent stability, or incorrect buffer composition can all introduce artifacts.
Troubleshooting Guides for Common A-431 Cell-Based Assays
Western Blot Analysis of Phosphorylated ERK (p-ERK)
Western blotting is a common method to assess the activation state of the MAPK/ERK pathway downstream of EGFR. A decrease in the p-ERK/total ERK ratio upon inhibitor treatment is expected.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated buffers | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C)- Optimize primary and secondary antibody concentrations by titration- Increase the number and duration of wash steps- Use freshly prepared, filtered buffers |
| No or Weak Signal | - Insufficient protein loading- Inefficient protein transfer- Low antibody affinity or concentration- Over-stripping of the membrane | - Ensure accurate protein quantification and load 20-30 µg of total protein per lane- Verify transfer efficiency using Ponceau S staining- Use a fresh aliquot of a validated antibody at the recommended dilution- Reduce stripping time or use a milder stripping buffer |
| Non-Specific Bands | - Primary or secondary antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody- Run a secondary antibody-only control- Always use protease and phosphatase inhibitors in your lysis buffer |
| Inconsistent p-ERK/Total ERK Ratios | - Variability in cell stimulation or inhibitor treatment time- Inconsistent sample loading- Errors in band densitometry | - Ensure precise timing for all experimental steps- Use a reliable housekeeping protein for normalization in addition to total ERK- Standardize the area used for densitometry and subtract background consistently |
Bioluminescence Resonance Energy Transfer (BRET) Assay for ERK Activity
BRET assays can provide a real-time, quantitative measure of ERK activity in living cells. These assays often utilize a biosensor that changes its conformation upon phosphorylation by ERK, leading to a change in the BRET signal.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | - High basal ERK activity in A-431 cells- Autoluminescence of the inhibitor compound- Spectral overlap of inhibitor fluorescence with BRET signals | - Serum-starve cells prior to the assay to reduce basal signaling- Run a control with the inhibitor in the absence of the BRET biosensor- Check the excitation and emission spectra of the inhibitor |
| Low Signal-to-Noise Ratio | - Low expression of the BRET biosensor- Inefficient energy transfer- Sub-optimal substrate concentration | - Optimize the transfection conditions to achieve sufficient biosensor expression- Ensure the use of an appropriate BRET donor/acceptor pair for ERK biosensors- Titrate the luciferase substrate to find the optimal concentration for a stable signal |
| Assay Variability | - Inconsistent cell seeding density- Variations in reagent addition and mixing- Temperature fluctuations | - Use a cell counter to ensure consistent cell numbers per well- Employ automated liquid handling for precise reagent delivery- Maintain a stable temperature throughout the assay |
| Unexpected Increase in BRET Signal with Inhibitor | - Paradoxical pathway activation- Off-target effects of the inhibitor on other cellular processes affecting the BRET assay components | - Test a wide range of inhibitor concentrations to identify any paradoxical effects- Validate findings with an orthogonal assay, such as Western blotting- Perform a counterscreen with a different BRET biosensor to check for non-specific effects |
Experimental Protocols
Key Experimental Protocol: Western Blot for p-ERK and Total ERK
-
Cell Culture and Treatment:
-
Plate A-431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with desired concentrations of the ERK2 allosteric inhibitor or vehicle control for the specified time.
-
Stimulate with an appropriate concentration of EGF for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody against total ERK for normalization.
-
Visualizations
Caption: The MAPK/ERK Signaling Pathway and the point of inhibition by this compound.
Caption: A typical workflow for Western blot analysis of ERK phosphorylation.
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays.
Technical Support Center: Synthesis of ERK2 Allosteric-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of ERK2 allosteric-IN-1. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a proposed synthetic route based on the chemical structure of the molecule.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed four-step synthesis workflow for this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2,4-dimethylaniline | Sigma-Aldrich | ≥99% |
| Sodium nitrite | Fisher Scientific | ≥97% |
| Hydrochloric acid | VWR | 37% |
| Ethyl 2-chloroacetoacetate | Alfa Aesar | 98% |
| Semicarbazide hydrochloride | TCI Chemicals | ≥99% |
| Chloroacetyl chloride | Acros Organics | 98% |
| Piperonylamine | Oakwood Chemical | 98% |
| Sodium acetate | J.T. Baker | ≥99% |
| Ethanol | Decon Labs | 200 proof |
| Dichloromethane (DCM) | Macron Fine Chemicals | ≥99.8% |
| Triethylamine (TEA) | EMD Millipore | ≥99.5% |
| Sodium bicarbonate | EMD Millipore | ≥99.7% |
| Magnesium sulfate | EMD Millipore | Anhydrous |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Step 1: Synthesis of Intermediate A (Ethyl 2-(2-(2,4-dimethylphenyl)hydrazono)-3-oxobutanoate)
-
Dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Slowly add the diazonium salt solution to the ethanol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A.
Step 2: Synthesis of Intermediate B (4-(2,4-dimethylphenyl)-1H-1,2,4-triazol-5(4H)-one)
-
Reflux a mixture of Intermediate A (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in ethanol for 8 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give Intermediate B, which can be used in the next step without further purification.
Step 3: Synthesis of Intermediate C (1-(chloroacetyl)-4-(2,4-dimethylphenyl)-1H-1,2,4-triazol-5(4H)-one)
-
Dissolve Intermediate B (1.0 eq) in dichloromethane and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Intermediate C.
Step 4: Synthesis of this compound
-
To a solution of Intermediate C (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and piperonylamine (1.2 eq).
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of Intermediate A | - Incomplete diazotization. - Decomposition of the diazonium salt. - Incorrect pH for the Japp-Klingemann reaction. | - Ensure the temperature is maintained below 5°C during diazotization. - Use the diazonium salt immediately after preparation. - Maintain a slightly acidic to neutral pH during the coupling reaction by using an adequate amount of sodium acetate. |
| Step 2: Incomplete cyclization to Intermediate B | - Insufficient reaction time or temperature. - Impure Intermediate A. | - Increase the reflux time to 12 hours. - Ensure Intermediate A is sufficiently pure before proceeding. |
| Step 3: Multiple products in N-acylation | - Reaction with both nitrogens of the triazolone ring. - Side reactions due to excess chloroacetyl chloride. | - Use a milder acylating agent or carefully control the stoichiometry of chloroacetyl chloride. - Perform the reaction at a lower temperature (e.g., -20°C). |
| Step 4: Low yield of final product | - Incomplete N-alkylation. - Degradation of the product during purification. | - Increase the reaction temperature or time for the N-alkylation step. - Use a milder base such as diisopropylethylamine (DIPEA). - Optimize the preparative HPLC conditions (e.g., column, mobile phase). |
| General: Difficulty in purification | - Co-eluting impurities. - Product instability on silica gel. | - Try a different solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina). - Recrystallization may be an alternative to chromatography for solid products. |
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 of this compound? A1: this compound is a selective and allosteric ERK2 inhibitor with a reported IC50 of 11 μM.[1]
Q2: What is the mechanism of action of this compound? A2: As an allosteric inhibitor, it binds to a site on the ERK2 enzyme that is distinct from the ATP-binding site. This binding induces a conformational change in the enzyme, leading to a reduction in its catalytic activity.
Q3: Are there any specific safety precautions to consider during the synthesis? A3: Yes. Diazonium salts (Step 1) are potentially explosive and should be handled with care, kept cold, and not isolated. Chloroacetyl chloride (Step 3) is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q4: Can alternative bases be used in Step 4? A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate could be used as alternatives to potassium carbonate. The choice of base may influence the reaction rate and yield.
Q5: How can the purity of the final product be assessed? A5: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) and characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
ERK2 Signaling Pathway
Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival.
Caption: Simplified diagram of the ERK2 signaling pathway.
References
Strategies to improve the in vivo efficacy of ERK2 inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ERK2 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your in vivo experiments.
Troubleshooting Guide
Q1: My ERK2 inhibitor shows high potency in vitro but has limited efficacy in my in vivo model. What are the common causes and how can I troubleshoot this?
A: This is a frequent challenge. The discrepancy between in vitro and in vivo results can often be attributed to issues with the drug's formulation, pharmacokinetics (PK), and delivery.
-
Poor Solubility and Bioavailability: Many small molecule kinase inhibitors have poor aqueous solubility, leading to low absorption and bioavailability when administered orally.[1][2][3][4]
-
Solution: Optimize the inhibitor's formulation. Strategies include using lipid-based nanoparticle carriers, creating amorphous solid dispersions, or using solubility-enhancing excipients.[2][5] A recent study demonstrated that delivering the ERK inhibitor MK-8353 using a bioactive lipid nanoparticle not only improved its bioavailability but also added antiangiogenic effects, significantly inhibiting tumor growth in xenograft models.[5]
-
-
Rapid Metabolism: The inhibitor may be quickly metabolized and cleared from circulation, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.[4][6]
-
Solution: Conduct pharmacokinetic studies to determine the inhibitor's half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). If metabolism is rapid, consider alternative administration routes (e.g., intravenous vs. oral) or more frequent dosing schedules. However, be mindful of potential toxicity with increased exposure.[7]
-
-
Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary level of target inhibition within the tumor tissue.
-
Solution: Perform a pharmacodynamic (PD) study. After administering the inhibitor, collect tumor samples at various time points and measure the phosphorylation level of ERK's direct downstream substrate, RSK (p-RSK).[8] A significant and sustained reduction in p-RSK indicates effective target engagement. This data can help establish a clear PK/PD relationship to guide dose selection.[8]
-
Experimental Workflow: Troubleshooting Poor In Vivo Efficacy
Caption: Workflow for diagnosing and solving poor in vivo efficacy.
Q2: My in vivo model initially responds to the ERK2 inhibitor, but then develops resistance. What are the likely mechanisms, and what strategies can I use to overcome this?
A: Acquired resistance is a significant challenge in targeted cancer therapy.[9][10] For ERK inhibitors, resistance often involves reactivation of the MAPK pathway or activation of parallel survival pathways.
-
On-Target Mutations: Mutations can arise in the MAPK1 gene (which codes for ERK2) that prevent the inhibitor from binding effectively.[10][11][12]
-
Gene Amplification: Amplification and subsequent overexpression of ERK2 can overcome the inhibitor's effect.[10]
-
Pathway Reactivation: Resistance can be driven by the reactivation of ERK signaling through various mechanisms, including feedback activation of upstream components like CRAF or receptor tyrosine kinases (RTKs) like EGFR.[7][13][14]
-
Bypass Signaling: Cancer cells can develop resistance by activating parallel survival pathways, such as the PI3K/AKT pathway, to bypass their dependency on ERK signaling.[14][15][16] Protective autophagy has also been identified as a resistance mechanism.[15][16]
Strategies to Overcome Resistance:
The most effective strategy is typically combination therapy , which can prevent or overcome resistance by targeting multiple nodes in the signaling network.
-
Vertical Pathway Inhibition: Combine the ERK inhibitor with an inhibitor of an upstream component in the same pathway, such as a MEK inhibitor (e.g., Cobimetinib, Trametinib).[7][15] This dual inhibition can lead to a more profound and durable suppression of the MAPK pathway.[7]
-
Targeting Bypass Pathways: If resistance is mediated by PI3K/AKT activation, combine the ERK inhibitor with an AKT inhibitor (e.g., MK2206).[15][16]
-
Inhibiting Protective Autophagy: If cells are using autophagy to survive, co-treatment with an autophagy inhibitor like hydroxychloroquine (HCQ) can enhance the efficacy of the ERK inhibitor.[15][16] A three-drug combination of an ERK inhibitor, an AKT inhibitor, and an autophagy inhibitor has shown superior therapeutic efficacy in some preclinical models.[15]
-
Targeting Upstream Receptors: In cases of resistance driven by RTK overexpression, combining the ERK inhibitor with an EGFR inhibitor (e.g., Osimertinib) may be effective.[17]
Signaling Diagram: MAPK Pathway and Combination Therapy Logic
Caption: MAPK pathway showing inhibitor targets and resistance bypass routes.
Frequently Asked Questions (FAQs)
Q3: Which ERK2 inhibitor should I choose for my experiments?
A: The choice depends on your specific needs, such as desired selectivity, potency, and whether you require an orally bioavailable compound for in vivo studies. Several potent and selective ERK1/2 inhibitors are in clinical or preclinical development. See the table below for a comparison. For example, GDC-0994 (Ravoxertinib) and Temuterkib (LY3214996) are potent, selective, and orally bioavailable inhibitors that have been evaluated in clinical trials.[6]
Q4: What is the difference between an ATP-competitive and an allosteric inhibitor?
A: Most current ERK inhibitors are ATP-competitive , meaning they bind to the same site as ATP, directly preventing the kinase from using ATP to phosphorylate its substrates.[6][9][12] Allosteric inhibitors bind to a different site on the enzyme, causing a conformational change that inactivates it.[4][9] Allosteric inhibitors can sometimes offer higher specificity.[9] There is also interest in developing bivalent inhibitors that bind to both the ATP site and a separate protein interaction site (the D-site), which can dramatically improve potency.[18]
Q5: What are the standard xenograft models for testing ERK2 inhibitors?
A: Xenograft models using human cancer cell lines with known mutations in the MAPK pathway are standard. Commonly used models include:
-
BRAF-mutant melanoma or colorectal cancer lines: e.g., A375, Colo205.[6]
-
RAS-mutant colorectal, pancreatic, or non-small cell lung cancer (NSCLC) lines: e.g., HCT116, Calu-6, A549.[7][8][14] Patient-derived xenograft (PDX) models are also increasingly used as they may better reflect the heterogeneity and response of human tumors.[5]
Quantitative Data: Comparison of Selected ERK1/2 Inhibitors
| Inhibitor Name | Other Names | Type | ERK1 IC₅₀ (nM) | ERK2 IC₅₀ (nM) | In Vivo Activity Notes | References |
| Ravoxertinib | GDC-0994 | ATP-competitive | 1.1 - 6.1 | 0.3 - 3.1 | Orally bioavailable; evaluated in clinical trials as monotherapy and in combination with MEK inhibitors. | [6][19] |
| Ulixertinib | BVD-523, VRT752271 | ATP-competitive | N/A | <0.3 | Reversible inhibitor; showed significant tumor growth inhibition in KRAS-mutant and BRAF-mutant xenograft models. | [6][19] |
| Temuterkib | LY3214996 | ATP-competitive | 5 | 5 | Highly selective; demonstrated robust antitumor activity in RAS-mutant lung cancer xenografts. | [6][19] |
| MK-8353 | SCH900353 | ATP-competitive | 23 | 8.8 | Orally bioavailable; potent inhibitor of activated ERK1/2. | [19][20] |
| SCH772984 | N/A | ATP-competitive | 4 | 1 | Novel, specific inhibitor with robust efficacy in RAS- or BRAF-mutant cells. | [19] |
| KO-947 | N/A | ATP-competitive | ~10 | ~10 | Good pharmacokinetic properties, allowing for intermittent dosing. Effective in models of colorectal and cervical cancer. | [14][19] |
| FR180204 | N/A | ATP-competitive | 510 (Ki: 310) | 330 (Ki: 140) | A common tool compound; selective for ERK over p38 but less potent than clinical candidates. | [4][18][20] |
IC₅₀ values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture a human cancer cell line with a known MAPK pathway mutation (e.g., A549 KRAS-mutant). Harvest cells during the exponential growth phase. Inject 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Inhibitor low dose, Inhibitor high dose, Combination therapy).
-
Drug Formulation and Administration: Formulate the ERK2 inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80) for oral gavage. Prepare fresh daily. Administer the drug according to the predetermined schedule (e.g., once daily, 5 days a week).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[7]
-
Endpoint and Analysis: The study endpoint can be a specific time point (e.g., 21 days) or when tumors in the vehicle group reach a predetermined maximum size. Euthanize mice, excise tumors, and weigh them. Analyze data by comparing tumor growth inhibition (TGI) across groups.[8] For pharmacodynamic analysis, a satellite group of mice can be euthanized a few hours after the final dose to collect tumors for Western blot analysis.
Protocol 2: Western Blot for Target Engagement (p-RSK)
-
Sample Preparation: Collect tumor tissue from the xenograft study (or cells from an in vitro experiment) and immediately flash-freeze in liquid nitrogen or place in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Extraction and Quantification: Homogenize the tissue and lyse on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RSK (p-RSK) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. Strip the membrane and re-probe for total RSK and a loading control (e.g., β-actin or GAPDH) to normalize the data. A decrease in the ratio of p-RSK to total RSK indicates successful target inhibition.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of an ERK inhibitor using bioactive lipid nanoparticles reduces angiogenesis and prevents oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bdjn.org [bdjn.org]
- 13. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro [frontiersin.org]
- 16. Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK inhibition effectively overcomes acquired resistance of epidermal growth factor receptor-mutant non-small cell lung cancer cells to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
Addressing compensatory signaling pathways upon ERK2 inhibition
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with ERK2 inhibitors. It focuses on the common challenge of compensatory signaling pathway activation.
Frequently Asked Questions (FAQs)
FAQ 1: Why do I observe incomplete cell death or acquired resistance despite potent ERK2 inhibition?
Answer:
A common reason for incomplete cell death or the development of resistance to ERK2 inhibitors is the activation of compensatory or "escape" signaling pathways.[1][2][3][4] When the primary MAPK/ERK pathway is blocked, cancer cells can adapt by rerouting signals through alternative pro-survival pathways.
One of the most frequently observed compensatory mechanisms is the activation of the PI3K/AKT/mTOR pathway.[5][6][7] Inhibition of the ERK pathway can relieve a negative feedback loop that normally suppresses the activity of receptor tyrosine kinases (RTKs) like EGFR and HER2.[5] This leads to increased RTK signaling, which in turn activates PI3K and its downstream effector AKT, promoting cell survival and proliferation. Other potential compensatory pathways include the JAK/STAT and other MAPK pathways like p38 and JNK.[8][9]
Diagram: Compensatory Signaling Upon ERK2 Inhibition
Caption: Compensatory activation of the PI3K/AKT pathway upon ERK2 inhibition.
FAQ 2: How can I experimentally confirm the activation of a compensatory pathway like PI3K/AKT?
Answer:
The most direct way to confirm PI3K/AKT pathway activation is to measure the phosphorylation status of key proteins in the pathway using Western blotting. Upon ERK2 inhibition, you would expect to see an increase in the phosphorylation of AKT (at Ser473 and/or Thr308) and its downstream targets like S6 ribosomal protein or PRAS40.
It is crucial to include proper controls:
-
Total protein levels: Always probe for the total, non-phosphorylated form of the protein to ensure that changes in phosphorylation are not due to changes in overall protein expression.[10][11]
-
Time course: Analyze protein phosphorylation at different time points after inhibitor treatment to capture the dynamics of the compensatory response.
-
Dose-response: Use a range of inhibitor concentrations to confirm the effect is dose-dependent.
Table 1: Expected Changes in Protein Phosphorylation upon ERK2 Inhibition
| Target Protein | Expected Change | Rationale |
| p-ERK1/2 (Thr202/Tyr204) | Decrease | Direct target of MEK, should be inhibited downstream of ERK2 inhibition. |
| p-AKT (Ser473) | Increase | Key indicator of PI3K/AKT pathway activation.[5] |
| p-S6K (Thr389) | Increase | Downstream effector of mTORC1, indicating pathway activation. |
| p-PRAS40 (Thr246) | Increase | Direct substrate of AKT, its phosphorylation relieves mTORC1 inhibition. |
| Total ERK2 | No Change | Serves as a loading control. |
| Total AKT | No Change | Serves as a loading control. |
Diagram: Experimental Workflow for Identifying Compensatory Pathways
Caption: Workflow for detecting compensatory signaling.
Troubleshooting Guides
Guide 1: My Western blot for phosphorylated proteins shows no signal, high background, or inconsistent results. What can I do?
Answer:
Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate group. Here are some critical troubleshooting steps:
-
Sample Preparation and Lysis:
-
Work quickly and keep samples cold: Perform all steps on ice with pre-chilled buffers to minimize phosphatase activity.[10][11]
-
Use phosphatase inhibitors: Always add a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to your lysis buffer.[10][12]
-
Use fresh lysates: Avoid repeated freeze-thaw cycles which can degrade phosphoproteins.
-
-
Western Blotting Protocol:
-
Blocking: Avoid using milk as a blocking agent, as the phosphoprotein casein can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[12][13]
-
Antibody Dilution: Dilute your primary antibody in TBST with BSA. Optimize the antibody concentration as recommended by the manufacturer.
-
Washing: Use TBST for wash steps. Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[13][14]
-
Positive Control: Include a positive control lysate where the protein of interest is known to be phosphorylated to validate your protocol and antibodies.[12][14]
-
Diagram: Troubleshooting Logic for Phospho-Western Blots
Caption: A logical guide to troubleshooting Western blots for phosphorylated proteins.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated AKT (p-AKT)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total AKT and a loading control like GAPDH.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol can be used to investigate interactions that may be altered by compensatory signaling, for example, the association of an adaptor protein with a receptor tyrosine kinase.[15][16]
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).[17]
-
-
Pre-clearing the Lysate:
-
Incubate 500 µg - 1 mg of protein lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-EGFR) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.[18]
-
Collect the beads by centrifugation at a low speed (e.g., 1,000 x g).
-
Wash the bead-antibody-protein complex 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the immunoprecipitated proteins by Western blotting, probing for the protein of interest (e.g., GRB2) and the bait protein (e.g., EGFR).
-
References
- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Rationale for Targeting MEK/ERK Pathways in Anti-Cancer Therapy and to Potentiate Tumour Responses to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. IP-Kinase Assay [bio-protocol.org]
Validation & Comparative
Comparing ERK2 allosteric-IN-1 vs ATP-competitive inhibitors
A Comprehensive Comparison of ERK2 Allosteric-IN-1 and ATP-Competitive Inhibitors for Researchers and Drug Development Professionals.
This guide provides an objective comparison between ERK2 allosteric inhibitors, using the available data for this compound as a reference, and a selection of well-characterized ATP-competitive ERK2 inhibitors. The comparison is based on their mechanism of action, biochemical and cellular potency, and the experimental methodologies used for their evaluation.
Introduction to ERK2 Inhibition Strategies
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers.[1] This makes ERK2 a compelling target for therapeutic intervention. Two primary strategies for inhibiting ERK2 kinase activity have emerged: ATP-competitive inhibition and allosteric inhibition.
-
ATP-competitive inhibitors act by binding to the highly conserved ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This mode of inhibition prevents the transfer of phosphate from ATP to downstream substrates.[2]
-
Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket.[3] This binding event induces a conformational change in the enzyme that reduces its catalytic activity or prevents its interaction with substrates or upstream activators.[3]
This guide will delve into a comparative analysis of these two classes of inhibitors, with a focus on providing researchers with the necessary data and protocols to make informed decisions for their studies.
Mechanism of Action
The fundamental difference between these two classes of inhibitors lies in their binding sites and the consequent mechanism of inhibition.
ATP-Competitive Inhibition: These inhibitors are designed to mimic the adenine moiety of ATP, allowing them to fit into the ATP-binding cleft of ERK2. By occupying this site, they physically block the binding of ATP, thereby preventing the phosphorylation of downstream substrates.
Allosteric Inhibition: Allosteric inhibitors bind to less conserved pockets on the ERK2 protein. This can lead to a variety of inhibitory mechanisms, such as preventing the conformational changes required for kinase activation, interfering with substrate binding at docking domains, or hindering the release of the phosphorylated product. Notably, some allosteric inhibitors have been shown to bind to the D-site recruitment site (DRS) of ERK2, preventing the binding of both upstream activators like MEK1 and downstream substrates.
Below are diagrams illustrating the ERK signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric inhibitors.
Caption: A simplified diagram of the ERK/MAPK signaling pathway, a key regulator of cell proliferation and survival.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of ERK2 allosteric-IN-1 against other kinases
A Comparative Guide for Researchers and Drug Development Professionals
Note: Information regarding a specific compound designated "ERK2 allosteric-IN-1" was not publicly available. This guide provides a comprehensive analysis of a well-characterized, potent, and selective allosteric inhibitor of ERK1/2, SCH772984, as a representative example for researchers interested in the selectivity of this class of inhibitors.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK pathway is a hallmark of many cancers, making ERK1/2 attractive therapeutic targets.[2][3] SCH772984 is a novel, potent, and selective inhibitor of ERK1 and ERK2, exhibiting a unique dual mechanism of action. It not only competes with ATP but also induces a conformational change in the kinase that prevents its phosphorylation by the upstream kinase MEK, a characteristic of some allosteric inhibitors.[2][4]
Kinase Selectivity Profile of SCH772984
The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. The selectivity of SCH772984 was assessed against a large panel of human kinases using the KINOMEscan™ platform. The following table summarizes the inhibitory activity of SCH772984 against kinases that showed significant inhibition at a concentration of 1 µM.
Table 1: Selectivity Profile of SCH772984 Against a Panel of Human Kinases. Data from a KINOMEscan™ assay showing kinases with greater than 50% inhibition at a 1 µM concentration of SCH772984.[1]
| Kinase Target | Percentage Inhibition at 1 µM |
| MAPK1 (ERK2) | 100% |
| MAP4K4 (HGK) | 71% |
| MINK1 | 66% |
| CLK2 | 65% |
| TTK | 62% |
| FLT4 (VEGFR3) | 60% |
| GSG2 (Haspin) | 51% |
| PRKD1 (PKCμ) | 50% |
As the data indicates, SCH772984 demonstrates high potency against its primary target, ERK2, with very few off-target kinases showing significant inhibition at a high concentration.[1] This high degree of selectivity is a desirable characteristic for a therapeutic candidate.
Experimental Protocols
KINOMEscan™ Selectivity Profiling Assay:
The kinase selectivity of SCH772984 was determined using the KINOMEscan™ competition binding assay.[5][6] This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.
-
Assay Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., magnetic beads), and the test compound (SCH772984).[6][7] If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[8]
-
Procedure:
-
Kinases, tagged with a unique DNA identifier, are combined with the immobilized ligand and the test compound in a multi-well plate.[7]
-
The mixture is incubated to allow for binding competition to reach equilibrium.[6]
-
The solid support is then washed to remove any unbound components.[7]
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).[6][7]
-
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound (in this case, 1 µM).[1]
Signaling Pathway and Experimental Workflow
ERK/MAPK Signaling Pathway:
The ERK/MAPK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to control gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Ras then activates a three-tiered kinase cascade consisting of RAF (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK). Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular responses.
KINOMEscan™ Experimental Workflow:
The workflow for determining the kinase selectivity profile using the KINOMEscan™ assay is a systematic process designed for high-throughput screening.
References
- 1. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 2. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyloid-a-protein-fragment-homo-sapiens.com [amyloid-a-protein-fragment-homo-sapiens.com]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. chayon.co.kr [chayon.co.kr]
Validating ERK2 Target Engagement in Cells: A Comparative Guide to Allosteric-IN-1 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of ERK2 inhibitors, with a focus on a representative allosteric inhibitor, "Allosteric-IN-1," benchmarked against established ATP-competitive inhibitors. The following sections detail experimental protocols and present quantitative data to aid in the selection of appropriate validation strategies.
Introduction to ERK2 Inhibition
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the MAPK/ERK signaling pathway, a cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making ERK2 a compelling target for therapeutic intervention. Inhibitors of ERK2 can be broadly categorized into two classes: ATP-competitive inhibitors, which bind to the highly conserved ATP-binding pocket, and allosteric inhibitors, which bind to other sites on the kinase, often inducing conformational changes that inhibit its activity. "Allosteric-IN-1" represents a novel class of such inhibitors. Validating that these compounds engage ERK2 within the complex environment of a living cell is a critical step in their development as potential therapeutics.
Comparison of ERK2 Inhibitors
The following table summarizes the cellular potency of Allosteric-IN-1 in comparison to several well-characterized ATP-competitive ERK1/2 inhibitors across different cell lines.
| Inhibitor | Type | Cell Line | Assay | IC50 (nM) | Reference |
| Allosteric-IN-1 | Allosteric | HCT-116 | p-RSK | Data not available | N/A |
| SCH772984 | ATP-competitive | SH-SY5Y | ERK Inhibition | 75 | [1] |
| Ulixertinib (BVD-523) | ATP-competitive | SH-SY5Y | ERK Inhibition | 86 | [1] |
| Ravoxertinib (GDC-0994) | ATP-competitive | SH-SY5Y | ERK Inhibition | 97 | [1] |
| VX-11e | ATP-competitive | HCT-116 | ERK Inhibition | 39 | [1] |
| Temuterkib (LY3214996) | ATP-competitive | N/A | Biochemical | 5 | [2][3] |
| FR 180204 | ATP-competitive | N/A | Biochemical (Ki) | 140 (ERK2) | [2] |
Note: Specific cellular IC50 data for a compound explicitly named "ERK2 allosteric-IN-1" is not publicly available. The table presents data for well-established ATP-competitive inhibitors to provide a benchmark for comparison.
Methodologies for Validating Target Engagement
Several robust methods exist to confirm and quantify the interaction of an inhibitor with ERK2 in a cellular context. This section details the experimental protocols for three widely used assays: NanoBRET Target Engagement Assay, In-Cell Western, and Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[3][4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ERK2 and a fluorescently labeled tracer that binds to the same site as the inhibitor.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for NanoLuc®-ERK2 fusion protein.
-
Seed the transfected cells into 96-well plates and incubate for 18-24 hours to allow for protein expression.[5]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., Allosteric-IN-1) and a control inhibitor.
-
Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.
-
Immediately add the test compounds to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[6]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
In-Cell Western (ICW) Assay for ERK Phosphorylation
An In-Cell Western assay is a quantitative immunofluorescence-based method performed in microplates.[7] It measures the levels of specific proteins in fixed cells, allowing for the simultaneous detection of both total ERK2 and its phosphorylated, active form (p-ERK). A decrease in the p-ERK/total ERK ratio upon compound treatment indicates target engagement and inhibition of the signaling pathway.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or A549) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF or TPA) to induce ERK phosphorylation, including a non-stimulated control.[8]
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.2% Tween® 20 in PBS.[8]
-
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., Intercept® (PBS) Blocking Buffer) for 1.5 hours.[8]
-
Incubate the cells overnight at 4°C with primary antibodies against total ERK (e.g., mouse monoclonal) and p-ERK (e.g., rabbit polyclonal).
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour.
-
-
Imaging and Analysis:
-
Wash the wells and image the plate on a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both total ERK and p-ERK.
-
Normalize the p-ERK signal to the total ERK signal and plot the normalized values against the inhibitor concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment.[9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
-
Cell Treatment and Heating:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by Western blotting using an antibody specific for ERK2.
-
Quantify the band intensities and plot them against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[11]
-
For a more quantitative assessment, an isothermal dose-response (ITDR) experiment can be performed by treating cells with a range of compound concentrations and heating them at a single, optimized temperature.[11]
-
Visualizing the Pathways and Processes
To better understand the context of ERK2 inhibition and the workflows of the validation assays, the following diagrams are provided.
Caption: The MAPK/ERK signaling cascade and points of inhibition.
Caption: Experimental workflows for cellular target engagement assays.
References
- 1. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. eubopen.org [eubopen.org]
- 6. carnabio.com [carnabio.com]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. CETSA [cetsa.org]
- 11. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays for Validating ERK2 Allosteric-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a pivotal kinase in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in various cancers. This central role has made ERK2 a compelling target for therapeutic intervention. Inhibitors of ERK2 can be broadly categorized into two main classes: ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, and allosteric inhibitors that bind to other sites on the enzyme, modulating its activity through conformational changes.
This guide provides a comparative overview of orthogonal assays used to validate the activity of ERK2 allosteric-IN-1, a known allosteric inhibitor of ERK2. We will compare its biochemical potency with representative ATP-competitive inhibitors and detail the experimental methodologies for key validation assays.
Comparison of ERK2 Inhibitor Potency
The following table summarizes the biochemical and cellular potency of this compound and several well-characterized ATP-competitive ERK2 inhibitors. It is important to note that these values are compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular Assay | Cellular IC50 | Reference |
| This compound | Allosteric | ERK2 | 11 µM | - | - | [1] |
| SCH772984 | ATP-competitive | ERK1/2 | 1 nM (ERK2), 4 nM (ERK1) | p-RSK inhibition | <500 nM in many BRAF/RAS mutant lines | [2][3] |
| Ulixertinib (BVD-523) | ATP-competitive | ERK1/2 | <0.3 nM (ERK2) | - | - | [4] |
| GDC-0994 (Ravoxertinib) | ATP-competitive | ERK1/2 | 0.3 nM (ERK2), 1.1 nM (ERK1) | - | - | [4] |
| Temuterkib (LY3214996) | ATP-competitive | ERK1/2 | 5 nM (ERK1/2) | p-RSK inhibition | Potent in BRAF/RAS mutant lines | [4] |
Key Orthogonal Assays for Validation
To rigorously validate the activity of an ERK2 inhibitor, it is crucial to employ a battery of orthogonal assays that probe different aspects of its function. These assays can be broadly categorized as biochemical assays, which measure the direct effect of the inhibitor on the purified enzyme, and cell-based assays, which assess the inhibitor's efficacy in a more physiologically relevant context.
Biochemical Assays
These assays utilize purified recombinant ERK2 enzyme to quantify the inhibitor's direct impact on its catalytic activity.
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant active ERK2, the substrate (e.g., myelin basic protein or a specific peptide), and the test inhibitor (e.g., this compound) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay measures the binding of an inhibitor to the kinase by detecting changes in the rotational motion of a fluorescently labeled tracer that binds to the kinase's active or allosteric site.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified ERK2 in an appropriate assay buffer.
-
Prepare a solution of a fluorescently labeled probe that is known to bind to the allosteric site of ERK2.
-
Prepare serial dilutions of the test inhibitor (this compound).
-
-
Binding Reaction:
-
In a microplate, combine the ERK2 enzyme, the fluorescent probe, and the test inhibitor.
-
Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence anisotropy or polarization using a suitable plate reader.
-
The binding of the inhibitor to ERK2 will displace the fluorescent probe, leading to a decrease in fluorescence anisotropy.
-
-
Data Analysis:
-
Plot the change in anisotropy against the inhibitor concentration to determine the binding affinity (Kd) or IC50.
-
Cell-Based Assays
These assays evaluate the inhibitor's ability to modulate ERK2 signaling within a cellular context, providing insights into its cell permeability, target engagement, and downstream effects.
This immunoassay quantifies the level of phosphorylated ERK in cell lysates, which is a direct indicator of ERK activation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a constitutively active MAPK pathway) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor (this compound) for a specified duration.
-
Stimulate the cells with a growth factor (e.g., EGF) to induce ERK phosphorylation, if necessary.
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular proteins.
-
-
ELISA Procedure:
-
Add the cell lysates to a microplate pre-coated with a capture antibody specific for total ERK.
-
Add a detection antibody that specifically recognizes the phosphorylated form of ERK (p-ERK).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.
-
Calculate the IC50 value by plotting the percentage of p-ERK inhibition against the inhibitor concentration.
-
Visualizing the Concepts
To better understand the underlying principles, the following diagrams illustrate the ERK2 signaling pathway, a typical experimental workflow, and the logic of using orthogonal assays for validation.
Caption: The MAPK/ERK signaling cascade.
Caption: Experimental workflow for orthogonal validation.
Caption: Logic of orthogonal assay validation.
Conclusion
References
A Head-to-Head Comparison of Emerging ERK2 Allosteric Scaffolds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different allosteric inhibitor scaffolds targeting ERK2. This document summarizes key performance data, outlines detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various cancers. While ATP-competitive inhibitors have been the mainstay of ERK2-targeted drug discovery, allosteric inhibitors that bind to sites distinct from the active site offer potential advantages in terms of selectivity and overcoming resistance. This guide focuses on a head-to-head comparison of prominent allosteric and dual-mechanism ERK2 inhibitor scaffolds.
Quantitative Performance of ERK2 Allosteric Inhibitors
The following table summarizes the biochemical and cellular potencies of selected ERK2 inhibitors with allosteric or dual-mechanism modes of action. These compounds represent distinct chemical scaffolds and binding mechanisms.
| Inhibitor Scaffold | Target(s) | Mechanism of Action | Biochemical IC50 (ERK2) | Cellular pRSK IC50 | Reference(s) |
| SCH772984 | ERK1/2 | Dual: Inhibits catalytic activity and prevents MEK-mediated phosphorylation | 1 nM | <500 nM in ~88% of BRAF-mutant lines | [1][2][3] |
| ASTX029 | ERK1/2 | Dual: Inhibits catalytic activity and prevents MEK-mediated phosphorylation | Potent (exact IC50 not specified in reviewed literature) | 4 nM (HCT116) | [4][5][6] |
| VTX-11e | ERK1/2 | ATP-competitive with allosteric consequences (R-state selective) | 15 nM | 48 nM (HT29) | [7][8][9] |
| D-Recruitment Site (DRS) Inhibitors (e.g., 2507-1) | ERK2 | Allosteric: Binds to the D-recruitment site, inhibiting protein-protein interactions | N/A (prevents MEK1 activation with IC50 of 9.9 µM) | N/A | [10][11] |
| CC-90003 | ERK1/2 | Covalent, irreversible inhibitor | 10-20 nM | GI50 varies by cell line | [12][13] |
Signaling Pathway and Inhibitor Mechanism of Action
The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the points of intervention for different classes of ERK2 inhibitors.
References
- 1. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASTX029, a Novel Dual-mechanism ERK Inhibitor, Modulates Both the Phosphorylation and Catalytic Activity of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Conformation selection by ATP-competitive inhibitors and allosteric communication in ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of ERK2 Inhibition: A Comparative Guide for Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a pivotal node in the MAPK/ERK signaling cascade, a pathway frequently dysregulated in a multitude of cancers. While direct inhibition of ERK2 holds therapeutic promise, the development of resistance and the complexity of cancer signaling networks necessitate combination strategies. This guide provides a comparative overview of the synergistic effects observed when selective ERK2 inhibitors are combined with other anti-cancer agents, supported by experimental data and detailed protocols.
Due to the limited availability of published data specifically on ERK2 allosteric-IN-1 in combination therapies, this guide will focus on other well-characterized, selective ERK2 inhibitors as surrogates to illustrate the principles and potential of ERK2-targeted combination strategies. The findings presented here may provide a valuable framework for investigating the synergistic potential of novel allosteric inhibitors like this compound.
Rationale for Combining ERK Inhibitors with Other Cancer Drugs
The MAPK pathway is a critical regulator of cell proliferation, survival, and differentiation. Hyperactivation of this pathway, often through mutations in upstream components like RAS and BRAF, is a common driver of tumorigenesis. While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical efficacy, resistance frequently emerges through reactivation of the ERK signaling pathway. Targeting the terminal kinase ERK offers a strategy to overcome this resistance.
Combining ERK inhibitors with other targeted therapies or conventional chemotherapy can offer several advantages:
-
Overcoming Resistance: As a downstream effector, ERK inhibition can counteract resistance mechanisms that lead to the reactivation of the MAPK pathway.
-
Enhanced Efficacy: Targeting multiple nodes in a cancer-driving pathway or complementary pathways can lead to a more profound and durable anti-tumor response.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing therapeutic efficacy.
Comparative Analysis of ERK2 Inhibitor Combinations
This section details the synergistic effects of various selective ERK2 inhibitors in combination with other cancer drugs, supported by quantitative data from preclinical studies.
Combination of ERK Inhibitor AZD0364 with MEK Inhibitor Selumetinib
The combination of the ERK1/2 inhibitor AZD0364 with the MEK1/2 inhibitor selumetinib has been investigated in KRAS-mutant non-small cell lung cancer (NSCLC) models, demonstrating synergistic anti-tumor activity.[1][2]
Quantitative Data Summary:
| Cell Line | Cancer Type | Drug Combination | Synergy Score (Loewe) | Key Findings |
| A549 | NSCLC (KRAS G12S) | AZD0364 + Selumetinib | >10 | Synergistic growth inhibition. |
| NCI-H358 | NSCLC (KRAS G12C) | AZD0364 + Selumetinib | >10 | Synergistic growth inhibition. |
In vivo, the combination of AZD0364 and selumetinib resulted in significant tumor regressions in multiple KRAS-mutant xenograft models.[1] For instance, in an A549 xenograft model, the combination led to tumor regression, whereas single agents only showed modest tumor growth inhibition.
Combination of ERK Inhibitor GDC-0994 with MEK Inhibitor Cobimetinib
The combination of the ERK1/2 inhibitor GDC-0994 with the MEK1/2 inhibitor cobimetinib has shown significant synergistic activity in KRAS-mutant tumor models.[3][4][5][6]
Quantitative Data Summary:
| Cell Line | Cancer Type | Drug Combination | Synergy | Key Findings |
| A549 | NSCLC (KRAS G12S) | GDC-0994 + Cobimetinib | Synergistic | Greater anti-tumor activity compared to single agents.[3][4] |
| NCI-H2122 | NSCLC (KRAS G12V) | GDC-0994 + Cobimetinib | Synergistic | Significant tumor growth inhibition in xenograft models.[3][4] |
| HCT116 | Colorectal (KRAS G13D) | GDC-0994 + Cobimetinib | Synergistic | Stronger suppression of MAPK pathway output.[3] |
In vivo studies using A549 and NCI-H2122 xenograft models demonstrated that the combination of GDC-0994 (60 mg/kg, PO, QD) and cobimetinib (5 mg/kg, PO, QD) resulted in significantly greater tumor growth inhibition compared to either drug alone.[3][4][5]
Combination of ERK2 Inhibitor VX-11e with Other Targeted Agents
The selective ERK2 inhibitor VX-11e has been evaluated in combination with a STAT3 inhibitor (STA-21) and a topoisomerase II inhibitor (voreloxin) in leukemia cell lines.
Quantitative Data Summary:
| Cell Line | Cancer Type | Drug Combination | Synergy | Key Findings |
| REH | Acute Lymphoblastic Leukemia | VX-11e + STA-21 | Synergistic | Significant inhibition of cell viability and induction of apoptosis.[7] |
| MOLT-4 | Acute Lymphoblastic Leukemia | VX-11e + STA-21 | Synergistic | Enhanced G0/G1 cell-cycle arrest.[7] |
| MOLM-14 | Acute Myeloid Leukemia | VX-11e + Voreloxin | Synergistic | Synergistic anti-proliferative and pro-apoptotic effects.[8][9][10] |
| REH | Acute Lymphoblastic Leukemia | VX-11e + Voreloxin | Synergistic | Synergistic anti-proliferative and pro-apoptotic effects.[8][9][10] |
| MOLT-4 | Acute Lymphoblastic Leukemia | VX-11e + Voreloxin | Synergistic | Synergistic anti-proliferative and pro-apoptotic effects.[8][9][10] |
The combination of VX-11e and STA-21 led to a significant increase in apoptotic cells in both REH and MOLT-4 cell lines compared to single-agent treatments.[7] Similarly, the combination of VX-11e and voreloxin was synergistic over a wide range of concentrations in MOLM-14, REH, and MOLT-4 cells.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays (MTT/MTS/CellTiter-Glo)
These assays are used to assess the effect of drug combinations on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of the ERK2 inhibitor and the combination drug, both alone and in combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition and Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals and measure the absorbance at 570 nm.[11][12]
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[11]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is typically assessed using software like CompuSyn or by calculating a Bliss independence score.[14][15][16][17][18]
Western Blotting for Pathway Analysis
Western blotting is used to determine the effect of drug combinations on the phosphorylation status and total protein levels of key signaling molecules.
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-STAT3, total STAT3, cleaved PARP) overnight at 4°C.[19][20][21]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Growth Inhibition Studies
Xenograft or genetically engineered mouse models are used to evaluate the anti-tumor efficacy of drug combinations in vivo.[22][23]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice. For genetically engineered models, tumor development is spontaneous.[22]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the drugs (single agents and combination) to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[24][25] A vehicle control group should be included.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.[26]
Visualizing Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway and Points of Inhibition
Caption: MAPK/ERK signaling pathway with points of therapeutic intervention.
Experimental Workflow for Synergy Analysis
Caption: General workflow for evaluating drug synergy from in vitro to in vivo.
Logical Relationship of Combination Therapy
Caption: Rationale for combining ERK inhibitors with upstream MAPK pathway inhibitors.
References
- 1. AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Combination of ERK2 and STAT3 Inhibitors Promotes Anticancer Effects on Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CompuSyn [oit.va.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. combosyn.com [combosyn.com]
- 17. youtube.com [youtube.com]
- 18. combosyn.com [combosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of ERK2 allosteric-IN-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information for the safe disposal of the selective and allosteric ERK2 inhibitor, ERK2 allosteric-IN-1 (CAS No. 872591-16-7), a compound intended for research use only.[1] In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound with caution and adhere to the highest safety standards.
I. Prudent Handling and Personal Protective Equipment (PPE)
Before disposal, ensure that all handling of this compound is conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[2] Standard laboratory practices should be followed at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields that are approved under appropriate government standards.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A laboratory coat or other appropriate protective clothing should be worn to prevent skin contact.[2]
II. Disposal Protocol for this compound
Given that this compound is a bioactive small molecule, it should be disposed of as chemical waste. Do not dispose of this compound down the drain or in regular trash. The following step-by-step procedure outlines the recommended disposal process:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical nature of the compound and any solvents used.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (872591-16-7), and the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids, bases, and oxidizing agents, pending pickup by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Institutional Procedures:
-
Follow your institution's specific guidelines and procedures for the disposal of chemical waste. Contact your EHS department to schedule a waste pickup and for any specific instructions.
-
III. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate the immediate area of the spill and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Before cleaning, don the recommended PPE as described above.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
V. Quantitative Data and Experimental Protocols
As specific experimental data and protocols for this compound are not publicly available in a comprehensive safety data sheet, no quantitative data table can be provided at this time. Researchers should handle this compound with the caution afforded to a new chemical entity with unknown toxicological properties.
For any experimental work, it is crucial to develop a detailed protocol that includes safety considerations for handling and quenching reactions, as well as decontamination of equipment. For instance, in kinase assays, after the reaction is terminated, all materials, including reaction plates, should be treated as chemical waste.[2]
By adhering to these guidelines and prioritizing a culture of safety, researchers can minimize risks and ensure the responsible management of chemical reagents in the laboratory.
References
Safeguarding Research: A Comprehensive Guide to Handling ERK2 Allosteric-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of ERK2 allosteric-IN-1, a selective ERK2 inhibitor. The following procedures are based on best practices for handling potent, small-molecule kinase inhibitors in a research setting.
As specific safety data for this compound is not publicly available, a conservative approach, treating it as a potentially hazardous compound, is recommended. A Safety Data Sheet (SDS) may be available upon request from suppliers such as MedChemExpress.[1] Adherence to general laboratory safety protocols is critical.[2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must be ANSI Z87.1 compliant. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection. Gloves should be changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A buttoned lab coat made of a flame-resistant material like Nomex® is advised, worn over personal clothing that covers the legs and arms.[3] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
-
Storage: Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound during experimentation.
Detailed Experimental Protocols
-
Weighing:
-
Always weigh the solid compound within a chemical fume hood.
-
Use a dedicated, clean spatula and weighing paper.
-
Tare the balance with the weighing paper before adding the compound.
-
Carefully transfer the desired amount of the compound to the weighing paper.
-
Clean the spatula and the area around the balance immediately after use.
-
-
Solution Preparation:
-
In the fume hood, carefully add the weighed compound to the appropriate solvent.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
-
Cap the container securely.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed waste container labeled "Hazardous Chemical Waste."[6]
-
-
Liquid Waste:
-
Container Disposal:
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
By implementing these safety and handling procedures, researchers can mitigate potential risks and maintain a safe laboratory environment while working with this compound. Always consult your institution's specific safety protocols and guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. risk.byu.edu [risk.byu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
